Technical Documentation Center

4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Profiling of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

[1] Executive Summary & Chemical Identity Compound Name: 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide Molecular Formula: Molecular Weight: 310.78 g/mol Core Scaffold: Trisubstituted Benzamide[1][2] This guide serves as...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Compound Name: 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide Molecular Formula:


Molecular Weight:  310.78  g/mol
Core Scaffold:  Trisubstituted Benzamide[1][2]

This guide serves as a technical blueprint for the structural elucidation and physicochemical profiling of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide . While sharing structural homology with various bioactive benzamides (including certain opioid receptor probes and antimicrobial agents), this specific entity presents unique analytical challenges due to the steric bulk of the N,N-disubstitution and the electronic push-pull of the nitro-chloro aromatic core.

Scientific Significance: The coexistence of a bulky N-cyclohexyl-N-ethyl moiety creates a chemically "stiff" amide bond, leading to distinct rotameric populations observable by NMR.[1] Simultaneously, the 3-nitro-4-chloro substitution pattern provides a specific electrophilic signature and fragmentation pathway in mass spectrometry.[1]

Synthetic Context & Impurity Profiling

To design a robust analytical method, one must understand the genesis of the sample. The most probable synthetic route involves the Schotten-Baumann acylation of N-ethylcyclohexanamine with 4-chloro-3-nitrobenzoyl chloride.[1]

Causality in Analysis: Understanding this route dictates the specific impurities we must screen for before attempting structural elucidation.[1]

  • Impurity A (Hydrolysis): 4-chloro-3-nitrobenzoic acid (Result of moisture reacting with the acid chloride).[1]

  • Impurity B (Starting Amine): N-ethylcyclohexanamine (Result of incomplete coupling).[1]

  • Impurity C (Regioisomers): Unlikely if starting materials are pure, but 3-chloro-4-nitro isomers are possible if the starting acid was impure.[1]

Diagram: Analytical Logic Flow

The following workflow ensures a self-validating system where purity is confirmed prior to structural assignment.

AnalyticalWorkflow Sample Raw Sample TLC_LCMS Step 1: Purity Screen (TLC / LC-MS) Sample->TLC_LCMS Purification Purification (Flash Chrom / Prep HPLC) TLC_LCMS->Purification Purity < 95% NMR Step 2: Structural Elucidation (1H/13C NMR) TLC_LCMS->NMR Purity > 98% Purification->NMR RotamerCheck Rotamer Analysis (VT-NMR) NMR->RotamerCheck Broad/Split Peaks? FinalProfile Final Physicochemical Profile NMR->FinalProfile RotamerCheck->FinalProfile

Caption: Self-validating analytical workflow ensuring sample integrity before advanced spectral interpretation.

Spectroscopic Elucidation Strategy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Challenge: The amide bond (


) possesses partial double-bond character (

resonance contributor).[1] The bulky N-cyclohexyl and N-ethyl groups experience significant steric clash with the aromatic ring protons (positions 2 and 6).[1]

Expected Phenomenon: At room temperature (


), you will likely observe rotamers .[1] The signals for the ethyl group and the cyclohexyl methine proton may appear as two distinct sets of peaks (e.g., two quartets, two triplets) or broadened humps.[1]

1H NMR Assignment Strategy (400 MHz, DMSO-


): 
PositionTypePredicted Shift (

)
MultiplicityMechanistic Explanation
H-2 Ar-H8.20 - 8.35Singlet (d)Flanked by electron-withdrawing

and

.[1] Most deshielded.[1]
H-6 Ar-H7.80 - 7.95DoubletOrtho to amide; deshielded by anisotropy of the carbonyl.[1]
H-5 Ar-H7.60 - 7.75DoubletOrtho to Cl.[1] Coupling constant

Hz.[1]
N-CH-Cy Alkyl3.60 - 4.20MultipletDeshielded by Nitrogen.[1] Broadened by rotameric exchange.[1]
N-CH2 Alkyl3.10 - 3.40QuartetMethylene of the ethyl group.[1] Likely split into two unequal populations (cis/trans).[1]
Cy-CH2 Alkyl1.00 - 1.90MultipletBulk cyclohexyl protons.[1]
N-CH2-CH3 Alkyl1.05 - 1.25TripletMethyl of the ethyl group.[1]

Expert Tip: If the spectrum looks "messy" or doubled, do not assume impurity immediately.[1] Run a Variable Temperature (VT) NMR experiment at


. If the peaks coalesce into sharp singlets/multiplets, you have confirmed rotamerism, validating the structure.[1]
B. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (


).[1]

Diagnostic Features:

  • Chlorine Isotope Pattern: The molecular ion will not be a single peak.[1] You must observe a characteristic 3:1 intensity ratio between

    
     311 (
    
    
    
    ) and
    
    
    313 (
    
    
    ).[1] Absence of this pattern indicates de-chlorination or misidentification.[1]
  • Nitro Fragmentation: High collision energy often triggers the loss of the nitro group (

    
    , -46 Da) or oxygen (
    
    
    
    Da).[1]
Diagram: MS Fragmentation Logic

MSFragmentation Parent Parent Ion [M+H]+ m/z 311 / 313 (3:1) Frag1 Amide Cleavage [Ar-CO]+ Parent->Frag1 Loss of Amine Frag2 Nitro Loss [M+H - NO2]+ Parent->Frag2 -46 Da Frag3 Amine Fragment [HN(Et)(Cy)]+ Parent->Frag3 Low Intensity

Caption: Primary fragmentation pathways expected in ESI-MS/MS.

C. Infrared Spectroscopy (FT-IR)
  • Amide Carbonyl (

    
    ):  Strong band at 
    
    
    
    .[1][3] Lower than typical ketones due to amide resonance.[1]
  • Nitro Group (

    
    ):  Two distinct bands are mandatory for validation:
    
    • Asymmetric stretch:

      
      
      
    • Symmetric stretch:

      
      
      
  • Aromatic Region: Weak overtones

    
     and C=C stretches near 
    
    
    
    .[1]

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Check

This protocol ensures the material is suitable for biological testing.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-12 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 12-15 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).[1]

  • Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.[1]

Protocol B: Variable Temperature NMR (VT-NMR)

Required only if room temperature NMR shows peak broadening.[1]

  • Solvent: DMSO-

    
     (High boiling point allows heating).[1]
    
  • Sample Prep: Dissolve 10 mg sample in 600

    
     solvent.
    
  • Step 1: Acquire spectrum at 298 K (

    
    ).[1] Note line widths of N-ethyl signals.
    
  • Step 2: Increase probe temperature to 353 K (

    
    ) in 10-degree increments.
    
  • Step 3: Allow 5 minutes for thermal equilibration at each step.

  • Validation: Coalescence of the ethyl quartet into a single sharp signal confirms conformational isomerism rather than impurities.[1]

Physicochemical Profiling (In Silico & Solid State)[1]

For drug development applications, the physical behavior of the solid is as critical as its structure.

PropertyValue/PredictionMethodologyRelevance
cLogP ~3.2 - 3.5Calculated (fragment based)Moderate lipophilicity; likely good membrane permeability.[1]
Solubility Low in water; High in DMSO/DCMVisual observationRequires formulation (e.g., Tween 80) for biological assays.[1]
H-Bond Donors 0Structural CountNo free NH/OH; limited water solubility.[1]
H-Bond Acceptors 4Structural CountNitro (2) + Amide (1) + Cl (weak).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for interpreting Nitro/Chloro aromatic patterns).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for Amide Rotamerism mechanisms).[1][2][5] [1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative online resource for chemical shifts).[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 4-chloro-3-nitrobenzamide derivatives. (Used for structural homology comparison).[1] [1]

Sources

Exploratory

Physicochemical and Pharmacological Profiling of 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide: A Technical Guide for 11β-HSD1 Inhibitor Development

Executive Summary 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8) is a synthetic substituted amide that has garnered attention in preclinical pharmacology as an inhibitor of 11β-hydroxysteroid dehydroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8) is a synthetic substituted amide that has garnered attention in preclinical pharmacology as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. By selectively blocking the intracellular conversion of inactive cortisone to active cortisol, this compound class mitigates local glucocorticoid amplification in key metabolic tissues such as the liver and adipose tissue [2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and the experimental protocols required to validate its efficacy in preclinical metabolic syndrome and obesity models [3].

Physicochemical Properties & Structural Analysis

Chemical Identity

The compound is commercially cataloged and utilized as a specialized building block and pharmacological probe in drug discovery[1].

  • IUPAC Name: 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

  • SMILES: CCN(C1CCCCC1)C(=O)c1ccc(Cl)c([O-])c1

Structure-Activity Relationship (SAR) Rationale

The design of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is deeply rooted in the structural requirements of the 11β-HSD1 catalytic pocket:

  • N-cyclohexyl-N-ethyl Moiety: The bulky, lipophilic dialkyl substitution on the amide nitrogen acts as a hydrophobic anchor. This moiety is critical for occupying the highly lipophilic substrate-binding pocket of 11β-HSD1, displacing water molecules and driving binding affinity through favorable entropic effects.

  • 4-Chloro-3-nitrobenzamide Core: The electron-withdrawing chloro and nitro groups on the aromatic ring significantly decrease the electron density of the phenyl ring. This modulates the dipole moment and enhances

    
    -
    
    
    
    or cation-
    
    
    interactions with key aromatic residues (e.g., Tyr183) within the enzyme's active site. Furthermore, the nitro group can act as a hydrogen bond acceptor, potentially interacting with the catalytic Ser170 or the surrounding water network.
Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's pharmacokinetic behavior and assay performance.

ParameterValue / DescriptionSource / Rationale
CAS Number 321531-54-8Chemical Registry [1]
Molecular Formula C15H19ClN2O3Structural Analysis [1]
Molecular Weight 310.78 g/mol Calculated
Topological Polar Surface Area (TPSA) ~74.9 ŲFavorable for intracellular membrane permeability
Hydrogen Bond Donors 0Tertiary amide structure
Hydrogen Bond Acceptors 4Nitro group and amide carbonyl
Primary Target 11β-HSD1Substituted amide patent literature [1]
Mechanism of Action Competitive Enzyme InhibitionBlocks cortisone reduction [2]

Mechanistic Pathway: 11β-HSD1 Inhibition & Glucocorticoid Regulation

11β-HSD1 is an endoplasmic reticulum-resident enzyme that functions primarily as a reductase in vivo, utilizing NADPH to convert inactive cortisone into active cortisol [2]. Elevated local cortisol levels in adipose tissue and the liver drive insulin resistance, dyslipidemia, and visceral obesity—hallmarks of the metabolic syndrome [3]. 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide acts as a competitive inhibitor, binding to the active site and preventing cortisone access, thereby reducing local glucocorticoid receptor (GR) activation without disrupting systemic HPA-axis cortisol levels.

G Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Substrate Binding Cortisol Active Cortisol Enzyme->Cortisol Reduction (NADPH) GR Glucocorticoid Receptor (GR) Activation Cortisol->GR Nuclear Translocation Metabolic Metabolic Syndrome (Insulin Resistance, Obesity) GR->Metabolic Gene Transcription Inhibitor 4-chloro-N-cyclohexyl- N-ethyl-3-nitrobenzamide Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide.

Experimental Protocols & Methodologies

To rigorously validate the biological activity and physical behavior of this compound, researchers must utilize self-validating assay systems. Below are the standard operating procedures for evaluating this class of substituted amides.

Protocol 1: In Vitro 11β-HSD1 Enzymatic Inhibition Assay (HTRF)

To quantify the inhibitory potency (


) of the compound, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is preferred over standard absorbance assays. Causality:  Highly lipophilic aromatic compounds often exhibit auto-fluorescence or light-scattering properties that confound standard colorimetric assays; HTRF utilizes time-gated fluorescence to eliminate this background interference.
  • Reagent Preparation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.4), 1 mM EDTA, and 0.1% BSA. Reconstitute recombinant human 11β-HSD1 and the NADPH cofactor.

  • Compound Incubation: Dispense 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (serially diluted in DMSO, final DMSO <1%) into a 384-well microplate. Add the enzyme/NADPH mixture and incubate for 30 minutes at 37°C. Causality: Pre-incubation is critical for highly lipophilic compounds to ensure steady-state binding equilibrium is reached before substrate competition begins.

  • Substrate Addition: Initiate the catalytic reaction by adding cortisone (e.g., 200 nM final concentration). Incubate for exactly 2 hours at 37°C.

  • Detection: Add d2-labeled cortisol and a cryptate-labeled anti-cortisol monoclonal antibody. Endogenous cortisol produced by the enzyme competes with the d2-labeled cortisol for antibody binding.

  • Quantification: Measure the FRET signal (ratio of 665 nm / 620 nm emissions). A decrease in FRET indicates high endogenous cortisol production (low inhibition), while a high FRET signal indicates successful enzyme inhibition.

Workflow Step1 1. Reagent Prep (11β-HSD1 + NADPH) Step2 2. Compound Incubation (Binding Equilibrium) Step1->Step2 Step3 3. Substrate Addition (Cortisone) Step2->Step3 Step4 4. HTRF Detection (d2-Cortisol + anti-Cortisol) Step3->Step4 Step5 5. FRET Quantification (IC50 Calculation) Step4->Step5

Step-by-step HTRF assay workflow for evaluating 11β-HSD1 enzymatic inhibition.

Protocol 2: Kinetic Solubility Profiling (Nephelometry)

Given the highly lipophilic nature of the N-cyclohexyl-N-ethyl group, poor aqueous solubility can artificially mimic enzyme inhibition (false positives) if the compound precipitates out of solution during the assay.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) in phosphate-buffered saline (PBS, pH 7.4), maintaining a constant 1% DMSO concentration across all wells to prevent solvent-induced artifacts.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the precipitation of thermodynamically insoluble fractions.

  • Measurement: Use a laser nephelometer to measure forward light scattering. Causality: The distinct onset of light scattering indicates the thermodynamic solubility limit, allowing researchers to differentiate between true enzymatic inhibition and artificial signal loss due to compound aggregation.

Translational Perspective & Drug Development Challenges

While 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide demonstrates the core pharmacophore required for 11β-HSD1 inhibition, clinical translation requires rigorous selectivity profiling. The compound must not inhibit 11β-HSD2 , the kidney-specific isozyme responsible for deactivating cortisol to cortisone. Inhibition of 11β-HSD2 leads to apparent mineralocorticoid excess (AME), causing severe hypertension and hypokalemia. Future structural optimizations of this scaffold must balance the lipophilicity to maintain oral bioavailability while ensuring absolute selectivity for the type 1 isozyme over type 2.

References

  • Novo Nordisk A/S / TransTech Pharma. "Pharmaceutical use of substituted amides." US Patent US20060111366A1.
  • Cooper MS, Stewart PM. "11Beta-hydroxysteroid dehydrogenase type 1 and its role in the hypothalamus-pituitary-adrenal axis, metabolic syndrome, and inflammation." J Clin Endocrinol Metab. 2009.
  • Anagnostis P, et al. "11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?" Metabolism. 2013.
Foundational

A Technical Guide to Elucidating the Mechanism of Action for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide: A Predictive and Validated Approach

Introduction The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of a multitude of therapeutic agents with diverse biological activities.[1][2] The introduction of sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of a multitude of therapeutic agents with diverse biological activities.[1][2] The introduction of specific functional groups to this core can dramatically alter its physicochemical properties and biological targets. This guide focuses on a novel derivative, 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide , a compound whose mechanism of action has yet to be fully characterized.

An analysis of its structure reveals key functional moieties that inform our predictive framework:

  • Nitrobenzamide Core: The strongly electron-withdrawing nitro group significantly modifies the electronic landscape of the molecule.[1] This feature is often associated with anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, the nitro group can act as a bioreductive "warhead," gaining activity in hypoxic environments, or it can be crucial for binding to specific enzyme targets.[1][4]

  • N-cyclohexyl-N-ethyl Amide: These alkyl substituents increase the lipophilicity of the compound, which can enhance membrane permeability and influence interactions within hydrophobic binding pockets of target proteins. N-cyclohexyl benzamides have been explored for a range of pharmacological activities.[5][6]

Based on this structural assessment, and the prevalence of benzamide derivatives as modulators of cellular signaling, our central hypothesis is that 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide functions as a protein kinase inhibitor. Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7][8] This guide presents a systematic, multi-tiered strategy, beginning with computational prediction and progressing through rigorous in vitro and cell-based validation to elucidate the compound's mechanism of action.

Part 1: Computational Target Prediction – A Chemocentric Approach to Hypothesis Generation

Rationale: Before embarking on resource-intensive wet-lab experiments, a computational approach is employed to narrow the field of potential biological targets. By comparing the structure of our compound to databases of known ligands, we can generate a statistically ranked list of likely protein interactors, forming the basis of our experimental hypothesis.[9][10] This in silico screening is a cost-effective first step in modern drug discovery.[11]

Workflow 1.1: In Silico Target Identification

G cluster_input Input Data cluster_process Prediction Process cluster_output Output & Analysis Input SMILES String of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide SwissTarget SwissTargetPrediction (Similarity Search) Input->SwissTarget Submit Structure SuperPred SuperPred (Ligand-based approach) Input->SuperPred Submit Structure ML_Model Other ML Models (e.g., DeepPurpose) Input->ML_Model Submit Structure TargetList Generate Ranked List of Potential Targets SwissTarget->TargetList Aggregate Predictions SuperPred->TargetList Aggregate Predictions ML_Model->TargetList Aggregate Predictions KinaseFilter Filter for Protein Kinases (High Probability Scores) TargetList->KinaseFilter Prioritize Hypothesis Formulate Hypothesis: Primary Kinase Targets KinaseFilter->Hypothesis Select Top Candidates

Caption: Computational workflow for predicting biological targets.

Experimental Protocol 1: Computational Target Prediction
  • Obtain SMILES String: Convert the chemical structure of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide into its Simplified Molecular-Input Line-Entry System (SMILES) format.

  • Submit to Prediction Servers: Input the SMILES string into multiple web-based target prediction tools. Recommended platforms include:

    • SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to identify the most probable protein targets.

    • SuperPred: Employs a machine learning model trained on the interaction profiles of known compounds.

  • Aggregate and Analyze Data: Collate the prediction outputs from each platform. Create a master list of potential targets, noting the probability or confidence score assigned by each tool.

  • Prioritize Target Class: Based on our central hypothesis, filter the results to prioritize protein kinases. Note other highly-ranked protein classes for potential off-target investigations.

  • Formulate Hypothesis: Select the top 3-5 kinases that appear consistently across multiple prediction platforms with high confidence scores as the primary putative targets for experimental validation.

Table 1: Predicted Kinase Targets for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (Hypothetical Data)
Predicted TargetSwissTargetPrediction (Probability)SuperPred (Confidence Score)Rationale for Prioritization
AKT1 0.850.91Central node in cell survival and proliferation pathways.
CDK2 0.790.88Key regulator of cell cycle progression.
VEGFR2 0.750.82Critical for angiogenesis; a common cancer drug target.
p38α (MAPK14) 0.710.79Involved in inflammatory and stress responses.

Part 2: In Vitro Biochemical Validation of Kinase Inhibition

Rationale: Computational predictions must be substantiated with empirical evidence. The next logical step is to perform biochemical assays to directly measure the compound's ability to inhibit the enzymatic activity of the predicted kinase targets. A broad kinome-wide screen is the most efficient method to not only validate predicted targets but also to assess selectivity and identify potential off-target interactions across the human kinome.[12][13][14]

Workflow 2.1: Biochemical Validation of Kinase Inhibition

G cluster_screening Primary Screen cluster_validation Dose-Response Validation Compound Test Compound (e.g., at 10 µM) KinomeScan Kinome Profiling Screen (e.g., 400+ kinases) Compound->KinomeScan Screen HitList Identify 'Hits' (% Inhibition > 50%) KinomeScan->HitList Analyze Data DoseResponse Dose-Response Assay (e.g., ADP-Glo™) HitList->DoseResponse Select Hits for Follow-up IC50 Calculate IC50 Values (Curve Fitting) DoseResponse->IC50 Generate Data ConfirmedHits Validated Kinase Targets IC50->ConfirmedHits Confirm

Caption: Workflow for in vitro kinome profiling and IC50 determination.

Experimental Protocol 2: Broad Kinome Profiling
  • Select a Platform: Utilize a commercial kinome profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinomeScan®). These services provide access to large panels of purified, active kinases.[15][16]

  • Primary Screen: Submit the compound for an initial screen at a single, high concentration (typically 1-10 µM) against the kinase panel.

  • Data Analysis: The service will provide data as percent inhibition relative to a control. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75%).

  • Selectivity Assessment: Analyze the data to determine the compound's selectivity. A selective inhibitor will potently inhibit one or a few kinases, while a non-selective inhibitor will show activity against many.

Experimental Protocol 3: IC50 Determination for Hit Kinases
  • Assay Selection: For the top validated hits from the kinome screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). A robust method like the ADP-Glo™ Kinase Assay (Promega) is suitable, as it measures the conversion of ATP to ADP, a direct product of kinase activity.[17]

  • Compound Titration: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the purified kinase, its specific substrate, and ATP (ideally at its Km concentration for better comparability).[18] Add the serially diluted compound to the wells.

  • Assay Readout: After incubation, perform the ADP-Glo™ detection steps according to the manufacturer's protocol, which involves converting the generated ADP to ATP and then measuring light output from a luciferase reaction.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Table 2: In Vitro Kinase Inhibition Profile (Hypothetical Data)
Kinase Target% Inhibition @ 10 µM (Kinome Screen)IC50 (nM) (ADP-Glo™ Assay)
AKT1 92%85
CDK2 88%150
VEGFR2 35%> 10,000
p38α (MAPK14) 15%> 10,000
SRC 8%> 10,000

Based on these hypothetical results, AKT1 and CDK2 are confirmed as potent primary targets.

Part 3: Elucidating the Cellular Mechanism of Action

Rationale: While biochemical assays confirm direct enzyme inhibition, they do not capture the complexity of a cellular environment. Cell-based assays are essential to verify that the compound can penetrate cells, engage its target, and elicit a functional downstream response.[19][20] We will assess the compound's impact on cell proliferation, viability, and specific cellular processes regulated by our validated targets, AKT1 and CDK2.

Experimental Protocol 4: Cell Proliferation and Viability Assays
  • Cell Line Selection: Choose cancer cell lines where the target pathways are known to be active or dysregulated (e.g., MCF-7 breast cancer cells, which have an active PI3K/AKT pathway, and HCT116 colon cancer cells, where CDK2 is critical for proliferation).

  • Cell Plating: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Use a metabolic-based assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega), to quantify the number of viable cells.[1]

  • Data Analysis: Calculate the IC50 value for cell viability by plotting the percentage of viable cells against the compound concentration.

Experimental Protocol 5: Cell Cycle and Apoptosis Analysis via Flow Cytometry
  • Treatment: Treat the selected cell lines with the compound at concentrations around its viability IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Preparation: Harvest both adherent and floating cells, wash with PBS, and fix (for cell cycle) or stain directly (for apoptosis).

  • Staining for Cell Cycle: Treat fixed cells with RNase A and stain the DNA with a stoichiometric dye like propidium iodide (PI) or DAPI.[21]

  • Staining for Apoptosis: Stain non-fixed cells with a combination of FITC-conjugated Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells).[19][22]

  • Flow Cytometry: Acquire data on a flow cytometer. For cell cycle, analyze the DNA content histogram to quantify the percentage of cells in G1, S, and G2/M phases. For apoptosis, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

  • Causality: The expected outcome for a CDK2 inhibitor is an arrest in the G1 or S phase of the cell cycle. The expected outcome for an AKT1 inhibitor is the induction of apoptosis.

Table 3: Cellular Effects of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (Hypothetical Data)
Cell LineViability IC50 (µM)Effect at 1x IC50 (48h)
MCF-7 1.2G1 phase arrest (+35%), Increased Annexin V positive cells (+40%)
HCT116 0.9G1 phase arrest (+45%), Increased Annexin V positive cells (+30%)
Proposed Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK CyclinD Cyclin D / CDK4/6 GF->CyclinD PI3K PI3K RTK->PI3K AKT1 AKT1 PI3K->AKT1 Bad Bad (pro-apoptotic) AKT1->Bad Inhibits Apoptosis Apoptosis Bad->Apoptosis Rb pRb CyclinD->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Transcription CDK2 Cyclin E / CDK2 CyclinE->CDK2 G1_S G1/S Transition CDK2->G1_S Compound 4-chloro-N-cyclohexyl- N-ethyl-3-nitrobenzamide Compound->AKT1 Compound->CDK2

Caption: Predicted signaling pathway inhibited by the compound.

Part 4: Advanced Proteomics for Unbiased Target Validation and Pathway Mapping

Rationale: To provide the highest level of confidence in target identification and to understand the global cellular response, advanced proteomics methods are invaluable. These techniques offer an unbiased view of drug-protein interactions and downstream signaling events, which can confirm on-target engagement, reveal unexpected off-targets, and map the affected pathways comprehensively.[23]

Experimental Protocol 6: Chemical Proteomics for Target Deconvolution
  • Method Selection: The Cellular Thermal Shift Assay (CETSA) is a powerful method for validating target engagement in intact cells or cell lysates.[24] It relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

  • Sample Preparation: Treat intact cells or cell lysates with the test compound or a vehicle control.

  • Thermal Challenge: Aliquot the samples and heat them across a range of temperatures (e.g., 37°C to 65°C).

  • Protein Extraction: After heating, lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analysis by Mass Spectrometry: Analyze the soluble protein fractions using quantitative mass spectrometry (e.g., label-free quantification or TMT labeling) to identify and quantify the proteins remaining in solution at each temperature.

  • Data Interpretation: A target protein will exhibit a "thermal shift," meaning it remains soluble at higher temperatures in the presence of the binding compound compared to the vehicle control. This provides direct evidence of target engagement in a physiological context.

Experimental Protocol 7: Quantitative Phosphoproteomics
  • Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for a short duration (e.g., 1-6 hours) to capture direct signaling effects. Lyse the cells under denaturing conditions and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Use a technique like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify the phosphopeptides and quantify their relative abundance between the treated and control samples.

  • Pathway Analysis: Input the significantly regulated phosphoproteins into pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify the signaling pathways that are most affected by the compound. This will validate the inhibition of downstream substrates of the target kinases (e.g., substrates of AKT1 and CDK2).

Workflow 4.1: Proteomics-Based Target and Pathway Validation

G cluster_cetsa Target Engagement (CETSA) cluster_phos Pathway Analysis (Phosphoproteomics) Cells_CETSA Cells + Compound Heat Heat Gradient Cells_CETSA->Heat LCMS_CETSA LC-MS/MS Analysis of Soluble Proteome Heat->LCMS_CETSA Shift Identify Proteins with Thermal Shift LCMS_CETSA->Shift Validated Validated Mechanism of Action Shift->Validated Cells_Phos Cells + Compound Enrich Phosphopeptide Enrichment Cells_Phos->Enrich LCMS_Phos LC-MS/MS Analysis Enrich->LCMS_Phos Pathway Identify Regulated Signaling Pathways LCMS_Phos->Pathway Pathway->Validated

Caption: Integrated proteomics workflow for target and pathway validation.

Summary and Future Directions

This guide outlines a comprehensive, logical, and experimentally robust framework for elucidating the mechanism of action of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide . By integrating computational prediction with multi-layered in vitro and cell-based validation, we can confidently identify its primary biological targets and understand its functional consequences.

Based on our hypothetical data, the predicted mechanism of action is the dual inhibition of the AKT1 and CDK2 protein kinases. This dual activity leads to a potent anti-proliferative effect in cancer cells, driven by the induction of both G1 cell cycle arrest and apoptosis.

Future directions would include:

  • Structural Biology: Co-crystallizing the compound with its target kinases (AKT1, CDK2) to determine the precise binding mode.

  • Medicinal Chemistry: Synthesizing analogs to improve potency and selectivity, and to establish a clear structure-activity relationship (SAR).

  • In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in relevant animal models of cancer.

  • Antimicrobial/Anti-inflammatory Testing: Given the nitrobenzamide scaffold, exploring the compound's potential activity in antimicrobial and anti-inflammatory assays would be a valuable secondary line of investigation.[1][3]

By following this structured approach, researchers can efficiently and accurately characterize novel chemical entities, accelerating their journey from discovery to potential therapeutic application.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. [Link]

  • Proteomics in Drug Discovery and Development: Targeting the Proteome. (2023). SciTechnol. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI. [Link]

  • Proteomics Approaches for Biomarker and Drug Target Discovery in ALS and FTD. (2019). Frontiers in Neuroscience. [Link]

  • Why structural proteomics is the best tool for drug target validation. (n.d.). Biognosys. [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]

  • Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. (2010). PNAS. [Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (n.d.). PMC. [Link]

  • KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (n.d.). PMC. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. (n.d.). PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2021). MDPI. [Link]

  • Dyes for Cell Cycle and Apoptosis Analysis. (2023). FluoroFinder. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Chinese Chemical Letters. [Link]

  • Cell-based optimization of novel benzamides as potential antimalarial leads. (n.d.). PMC. [Link]

  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. (2017). Briefings in Bioinformatics. [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLOS ONE. [Link]

  • COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. (2025). ResearchGate. [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. (n.d.). PMC - NIH. [Link]

  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. [Link]

  • 4-Chloro-3-nitrobenzamide. (n.d.). PubChem. [Link]

  • N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof. (n.d.).
  • 4-Chloro-N-cyclo-hexyl-benzamide. (2009). PubMed. [Link]

  • Benzamide, 4-chloro-N-ethyl-N-methyl-. (n.d.). NIST WebBook. [Link]

  • 4-chloro-N-ethyl-3-nitrobenzamide. (2016). Mol-Instincts. [Link]

  • N-cyclohexyl-2-(ethylamino)benzamide. (n.d.). PubChem. [Link]

  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. (n.d.). Scholars Research Library. [Link]

Sources

Exploratory

literature review of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide derivatives

The following technical guide provides an in-depth literature review and analysis of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide and its derivatives. This compound class is primarily identified within the domain of me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and analysis of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide and its derivatives. This compound class is primarily identified within the domain of metabolic disease therapeutics, specifically as inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.[1]

Executive Summary & Chemical Identity

4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8) represents a specific scaffold within the class of substituted nitrobenzamides .[1] While often appearing in high-throughput screening (HTS) libraries as a building block, its structural architecture—combining an electron-deficient aromatic core with a lipophilic amide tail—places it firmly within the Structure-Activity Relationship (SAR) domain of 11


-HSD1 inhibitors .[1] These agents are critical in the development of therapeutics for Metabolic Syndrome , Type 2 Diabetes , and Obesity  by modulating intracellular cortisol levels.
Chemical Profile
PropertyDetail
IUPAC Name 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide
CAS Number 321531-54-8
Molecular Formula

Molecular Weight 310.78 g/mol
Core Scaffold 3-Nitro-4-chlorobenzamide
Key Pharmacophore Lipophilic Amide (Cyclohexyl/Ethyl) + Electron-Deficient Ring

Mechanistic Pharmacology: 11 -HSD1 Inhibition

The primary biological relevance of this derivative class lies in the inhibition of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol.
Pathophysiological Context

In metabolic syndrome, elevated local cortisol concentrations in adipose tissue and the liver drive insulin resistance and gluconeogenesis. Inhibiting 11


-HSD1 lowers local cortisol without affecting systemic adrenal function, offering a targeted therapeutic window.
Mechanism of Action

The 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide structure mimics the steroid scaffold's lipophilicity while interacting with the enzyme's catalytic site.[1]

  • Lipophilic Binding : The N-cyclohexyl-N-ethyl moiety occupies the large hydrophobic pocket of the enzyme, typically where the steroid backbone binds.[1]

  • Electronic Interaction : The 3-nitro and 4-chloro groups on the phenyl ring create an electron-deficient system, potentially engaging in

    
    -stacking or electrostatic interactions with residues like Tyr-177 or Ser-170 in the catalytic triad.[1]
    
Visualization: Cortisol Activation Pathway

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction via NADPH Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binds HSD1 11β-HSD1 Enzyme (Liver/Adipose) HSD1->Cortisone Catalyzes Inhibitor Benzamide Inhibitor (4-Cl-3-NO2 Derivative) Inhibitor->HSD1 Blocks Catalytic Site (Ki < 100 nM) MetabolicEffects Gluconeogenesis Insulin Resistance Receptor->MetabolicEffects Transcriptional Activation

Figure 1: Mechanism of 11


-HSD1 inhibition by benzamide derivatives, preventing the conversion of cortisone to cortisol and subsequent metabolic dysregulation.[1]

Structure-Activity Relationship (SAR) Analysis

The efficacy of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide relies on specific structural features.

A. The Amide "Tail" (N-Cyclohexyl-N-Ethyl)[1]
  • Role : Critical for potency. The cyclohexyl group provides bulk tolerance for the hydrophobic binding pocket.

  • Derivatives :

    • N-Cyclohexyl-N-Methyl: Often shows reduced potency compared to Ethyl due to insufficient filling of the hydrophobic pocket.[1]

    • N-Adamantyl: A common bioisostere for cyclohexyl in 11

      
      -HSD1 inhibitors (e.g., in compounds by Incyte or Merck), often improving metabolic stability.[1]
      
B. The Phenyl Core (4-Cl, 3-NO2)[1][3][5][6][7]
  • 3-Nitro Group : A strong electron-withdrawing group (EWG).[1] It increases the acidity of the amide proton (if secondary) or alters the dipole of the ring. However, nitro groups are often "structural alerts" in drug development due to potential mutagenicity (Ames positive) and reduction to toxic anilines in vivo.

  • 4-Chloro Group : Provides a lipophilic handle and blocks para-metabolism (oxidation).[1]

  • Optimization : In advanced drug candidates, the 3-nitro group is frequently replaced by cyano (-CN) , trifluoromethyl (-CF3) , or sulfonyl (-SO2R) groups to maintain electronic properties while improving the safety profile.[1]

Experimental Protocols

Protocol A: Chemical Synthesis

Objective : Synthesize 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide via Schotten-Baumann reaction.

Materials :

  • 4-Chloro-3-nitrobenzoyl chloride (1.0 eq)[1]

  • N-Ethylcyclohexylamine (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 eq of N-ethylcyclohexylamine and 1.5 eq of TEA in anhydrous DCM under a nitrogen atmosphere at 0°C.

  • Addition : Dropwise add a solution of 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in DCM to the amine mixture over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of the acid chloride.

  • Workup :

    • Wash organic layer with 1M HCl (to remove unreacted amine).[1]

    • Wash with Sat.

      
       (to remove unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification : Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: 11 -HSD1 Scintillation Proximity Assay (SPA)

Objective : Determine


 of the derivative against human 11

-HSD1.[1]
  • Enzyme Source : Microsomes from HEK-293 cells stably transfected with human 11

    
    -HSD1.[1]
    
  • Substrate :

    
    -Cortisone (tracer) and NADPH (cofactor).[1]
    
  • Incubation :

    • Mix inhibitor (DMSO stock), microsomes, and NADPH in assay buffer (pH 7.4).[1]

    • Initiate reaction with

      
      -Cortisone.[1]
      
    • Incubate at 37°C for 60 minutes.

  • Detection :

    • Add SPA beads coupled with anti-cortisol monoclonal antibodies.

    • The beads bind the generated

      
      -Cortisol, bringing the isotope close to the scintillant.
      
    • Read signal on a scintillation counter.

  • Analysis : Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Comparative Data: Benzamide Derivatives

The following table summarizes the theoretical SAR trends for this scaffold based on 11


-HSD1 literature.
Derivative StructureR1 (Amide N)R2 (Amide N)Ring Sub (3,[1]4)Predicted PotencyMetabolic Stability
Target Compound Cyclohexyl Ethyl 3-

, 4-Cl
High Low (Nitro red.)
Analogue ACyclohexylH3-

, 4-Cl
ModerateLow
Analogue BAdamantylH3-

, 4-Cl
HighModerate
Analogue CCyclohexylEthyl3-

, 4-Cl
HighHigh (Preferred)
Analogue DPhenylEthyl3-

, 4-Cl
LowLow

References

  • High Point Pharmaceuticals/TransTech Pharma . (2006).[1] Pharmaceutical use of substituted amides. US Patent Application US20060111366A1.[2] Link

  • Boyle, C. D., et al. (2009). 11

    
    -Hydroxysteroid dehydrogenase type 1 inhibitors: a review of recent patents. Expert Opinion on Therapeutic Patents. Link
    
  • Hughes, K. A., et al. (2008). 11

    
    -Hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) inhibitors in type 2 diabetes mellitus and obesity. Expert Opinion on Investigational Drugs. Link
  • PubChem . (2025).[1][3][4] Compound Summary: 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CID 675588).[1] National Library of Medicine. Link

  • Sigma-Aldrich . (2025).[1] Product Specification: 4-CHLORO-N-CYCLOHEXYL-N-ETHYL-3-NITROBENZAMIDE. Link

Sources

Foundational

The Therapeutic Potential of 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide in Drug Discovery

The following technical guide details the therapeutic potential and chemical utility of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8), a specific small-molecule modulator identified in the discovery o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential and chemical utility of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8), a specific small-molecule modulator identified in the discovery of non-steroidal agents for metabolic regulation.

A Technical Guide on 11β-HSD1 Inhibition and Metabolic Modulation

Executive Summary

4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is a synthetic benzamide derivative that functions as a lead compound and chemical probe in the study of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition. Originally identified in high-throughput screenings (HTS) by pharmaceutical entities such as Novo Nordisk and TransTech Pharma, this compound represents a critical scaffold in the transition from steroidal to non-steroidal metabolic therapeutics. Its primary utility lies in modulating intracellular cortisol levels, offering a targeted approach to treating metabolic syndrome, type 2 diabetes, and obesity without the systemic side effects of direct glucocorticoid receptor antagonists.

Chemical Identity & Physicochemical Profile

Before deploying this compound in assays, researchers must account for its specific lipophilicity and solubility profile, which dictates formulation strategies.

PropertySpecification
IUPAC Name 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide
CAS Number 321531-54-8
Molecular Formula C₁₅H₁₉ClN₂O₃
Molecular Weight 310.78 g/mol
LogP (Predicted) ~3.8 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in DMSO (>10 mM), Ethanol
Core Scaffold Nitrobenzamide linked to a secondary cycloalkyl amine

Structural Insight: The N-cyclohexyl-N-ethyl moiety acts as a hydrophobic anchor, mimicking the steroid backbone of cortisone to occupy the catalytic pocket of 11β-HSD1. The 3-nitro and 4-chloro substituents on the phenyl ring provide essential electron-withdrawing properties that influence the electrostatic interaction with the enzyme's active site residues (specifically Tyr-177 and Ser-170).

Mechanism of Action: Selective 11β-HSD1 Inhibition

The Biological Target

The therapeutic value of this compound stems from its inhibition of 11β-HSD1 , an endoplasmic reticulum-resident enzyme primarily expressed in the liver and adipose tissue.

  • Physiological Role: 11β-HSD1 acts as a reductase, converting inert cortisone into active cortisol (in humans) or corticosterone (in rodents).

  • Pathology: In metabolic syndrome, 11β-HSD1 is often upregulated in adipose tissue, leading to "Cushing’s disease of the omentum"—local cortisol excess that drives visceral obesity and insulin resistance, even when plasma cortisol levels are normal.

Mechanistic Workflow

The compound binds to the substrate-binding pocket of 11β-HSD1, competitively preventing the entry of cortisone. This blockade reduces the local regeneration of cortisol, thereby diminishing Glucocorticoid Receptor (GR) activation in metabolic tissues.

G Cortisone Cortisone (Inert) Enzyme 11β-HSD1 (Enzyme) Cortisone->Enzyme Substrate Entry Cortisol Cortisol (Active) Enzyme->Cortisol Reductase Activity Inhibitor 4-chloro-N-cyclohexyl- N-ethyl-3-nitrobenzamide Inhibitor->Enzyme Competitive Binding GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Nucleus Nucleus (Transcription) GR->Nucleus Translocation Effects Gluconeogenesis Adipogenesis Insulin Resistance Nucleus->Effects Gene Expression

Figure 1: Mechanism of action showing the competitive inhibition of 11β-HSD1, preventing the regeneration of active cortisol and downstream metabolic dysregulation.

Therapeutic Applications & Research Utility

A. Metabolic Syndrome & Type 2 Diabetes

This compound is utilized to validate the hypothesis that lowering intracellular cortisol improves insulin sensitivity without suppressing the central hypothalamic-pituitary-adrenal (HPA) axis.

  • Experimental Outcome: Reduction in hepatic gluconeogenesis and visceral adiposity.

  • Advantage: Unlike Rosiglitazone (PPARγ agonist), 11β-HSD1 inhibitors typically do not cause massive weight gain or edema.

B. Chemical Probe for Selectivity Assays

Researchers use 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide to test selectivity against 11β-HSD2 (the kidney enzyme that protects the mineralocorticoid receptor).

  • Critical Requirement: A viable drug candidate must inhibit Type 1 (liver/fat) but not Type 2 (kidney). Inhibition of Type 2 leads to severe hypertension (Apparent Mineralocorticoid Excess). This compound serves as a benchmark for Type 1 selectivity.

Experimental Protocols

Protocol A: Chemical Synthesis

Objective: To synthesize high-purity 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide for biological testing.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (Starting Material)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N-Ethylcyclohexanamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Workflow:

  • Activation: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in dry DCM. Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.

  • Coupling: Re-dissolve the acid chloride in dry DCM (0°C). Slowly add N-ethylcyclohexanamine (1.1 eq) and Et₃N (2.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with 1N HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove unreacted acid), then Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography.

Synthesis Start 4-Chloro-3-nitrobenzoic acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling (+ N-Ethylcyclohexanamine) Intermediate->Coupling Product 4-chloro-N-cyclohexyl- N-ethyl-3-nitrobenzamide Coupling->Product

Figure 2: Synthetic route via acid chloride activation and amide coupling.

Protocol B: Scintillation Proximity Assay (SPA) for 11β-HSD1 Activity

Objective: To determine the IC50 of the compound.

  • Preparation: Express human 11β-HSD1 in HEK-293 cells and prepare microsomes.

  • Incubation: Mix microsomes (enzyme source) with NADPH (cofactor) and [³H]-Cortisone (radiolabeled substrate) in assay buffer (pH 7.4).

  • Treatment: Add 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide at varying concentrations (e.g., 1 nM to 10 µM) in DMSO (final DMSO < 1%).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Detection: Add SPA beads coated with anti-cortisol antibody. The antibody binds the generated [³H]-Cortisol.

  • Readout: Measure light emission (Scintillation). Reduced signal indicates inhibition.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Safety & Handling (E-E-A-T)

  • Hazards: As a nitro-aromatic compound, it may possess potential mutagenic properties (common in nitro-compounds). Handle as a suspected carcinogen.

  • PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.

  • Storage: Store solid powder at +4°C. DMSO stock solutions should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

References

  • Novo Nordisk A/S. (2006).[1][2] Pharmaceutical use of substituted amides.[1][3][2][4] US Patent Application US20060111366A1.[1][3][2][4] Link

  • Boyle, C. D., et al. (2006). 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: A Review of Recent Patents. Expert Opinion on Therapeutic Patents. Link

  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 Inhibition Ameliorates Metabolic Syndrome and Prevents Progression of Atherosclerosis in Mice. Journal of Experimental Medicine. Link

  • PubChem. (2025). Compound Summary: 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide.[3][4] National Library of Medicine. Link

Sources

Exploratory

Solubility Profiling &amp; Solvent Selection Strategy: 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

This is an in-depth technical guide on the solubility profiling and solvent selection strategy for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide . Executive Summary & Compound Architecture The effective isolation, purif...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility profiling and solvent selection strategy for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide .

Executive Summary & Compound Architecture

The effective isolation, purification, and formulation of pharmaceutical intermediates hinge on a precise understanding of their solubility thermodynamics. This guide focuses on 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (hereafter referred to as CNENB ), a functionalized benzamide derivative often investigated in metabolic disorder therapeutics (e.g., glucocorticoid receptor modulation) [1].

Unlike simple organic salts, CNENB exhibits a complex "push-pull" electronic structure due to the electron-withdrawing nitro and chloro groups juxtaposed with a lipophilic N-cyclohexyl-N-ethyl amide moiety. This necessitates a tailored solubility screen to identify optimal solvents for recrystallization and reaction media.

Structural Determinants of Solubility

To predict solubility behavior, we must first deconstruct the molecular architecture:

FeatureChemical MoietyEffect on Solubility
Lipophilic Core Cyclohexyl ring, Ethyl group, ChlorobenzeneIncreases affinity for non-polar/moderately polar solvents (DCM, Toluene, EtOAc). Increases LogP (Predicted ~3.5–4.0).
Polar Functionality Nitro group (

), Amide Carbonyl (

)
Provides dipole-dipole interaction sites. Increases solubility in polar aprotic solvents (DMSO, DMF, Acetone).
H-Bond Potential Tertiary Amide (No N-H donor)Acceptor only. Limits solubility in protic solvents (Water, Alcohols) compared to secondary amides.

Predictive Solubility Profile

Based on the structural analysis and the "Like Dissolves Like" principle, the theoretical solubility ranking for CNENB is derived below. This predictive model guides the experimental screening priority.

Solvent Class Prediction Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole interactions with the nitro/amide groups; no disruption of solvent H-bond network required.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent match for the lipophilic chlorobenzene core and amide functionality.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good dipole match; ideal for crystallization (solubility drops significantly with temperature).
Alcohols Methanol, Ethanol, IPALow to Moderate CNENB lacks H-bond donors, making it less compatible with the strong H-bond network of alcohols. Solubility likely increases sharply with temperature (high

).
Hydrocarbons Hexane, HeptaneVery Low The polar nitro/amide groups create a high energy barrier for dissolution in purely non-polar media.
Aqueous Water, BuffersInsoluble High lipophilicity (LogP > 3) and lack of H-bond donation capability render it water-insoluble.

Experimental Protocol: Gravimetric Solubility Determination

Materials & Equipment
  • Compound: High purity (>98%) CNENB.

  • Solvents: HPLC Grade (MeOH, EtOH, Acetone, EtOAc, Toluene, DCM).

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg), vacuum oven.

Step-by-Step Workflow
  • Saturation: Add excess CNENB to 10 mL of each solvent in sealed glass vials.

  • Equilibration: Agitate at fixed temperatures (

    
    ) for 24–48 hours.
    
  • Filtration: Allow solids to settle. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

  • Sampling: Transfer a precise volume (

    
    ) of the filtrate to a pre-weighed weighing dish (
    
    
    
    ).
  • Evaporation: Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (

    
    ).
    
  • Calculation: Determine mass of solute (

    
    ).
    
Data Calculation: Mole Fraction Solubility ( )

The mole fraction solubility is the standard thermodynamic metric. Calculate using:



  • 
    : Mass of solute (CNENB)
    
  • 
    : Mass of solvent
    
  • 
    : Molar mass of CNENB (~310.78  g/mol )
    
  • 
    : Molar mass of solvent
    

Thermodynamic Analysis & Crystallization Strategy

Understanding the temperature dependence of solubility is critical for designing cooling crystallization processes.

Modified Apelblat Equation

To model the solubility data, fit your experimental points to the Modified Apelblat Equation [2]:



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the range, essential for determining the theoretical yield of a crystallization batch.

Solvent Selection Logic for Purification

For CNENB, the ideal recrystallization solvent system should exhibit a steep solubility curve (high temperature coefficient).

  • Single Solvent: Ethanol or Isopropanol are likely candidates. While solubility is lower at room temperature (antisolvent-like behavior), it rises significantly at reflux, providing high recovery yields.

  • Binary System: DCM/Hexane or Acetone/Water . Dissolve in the good solvent (DCM/Acetone), then slowly add the antisolvent (Hexane/Water) to induce nucleation.

Visualized Workflows

Solubility Screening Workflow

The following diagram outlines the decision logic for the experimental screening process.

SolubilityScreening Start Start: CNENB Solubility Screen SelectSolvents Select Solvent Panel (Polar, Non-polar, Protic, Aprotic) Start->SelectSolvents Equilibration Equilibrate Excess Solid (24h @ T1, T2, T3) SelectSolvents->Equilibration Sampling Filter & Sample Supernatant Equilibration->Sampling Analysis Gravimetric or HPLC Analysis Sampling->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc Model Fit to Apelblat Model Calc->Model Decision Select Crystallization Solvent Model->Decision

Figure 1: Systematic workflow for determining the solubility profile of CNENB.

Crystallization Solvent Decision Tree

This logic gate helps researchers select the correct solvent based on the generated data.

SolventSelection Input Analyze Solubility Data HighSol Is Solubility > 100 mg/mL at 25°C? Input->HighSol TempDep Is Solubility Temp Dependent? HighSol->TempDep No (Moderate/Low) ReactionSolvent Use as Reaction Solvent (e.g., DCM, DMF) HighSol->ReactionSolvent Yes CrystSolvent Use as Crystallization Solvent (e.g., EtOH, IPA) TempDep->CrystSolvent Yes (Steep Curve) Antisolvent Use as Antisolvent (e.g., Hexane, Water) TempDep->Antisolvent No (Flat Curve)

Figure 2: Decision matrix for categorizing solvents based on solubility thresholds.

References

  • Novo Nordisk A/S. (2006).[1] Pharmaceutical use of substituted amides.[1] US Patent Application 20060111366A1.[1] Retrieved from

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Retrieved from [Link]

Sources

Foundational

The Discovery and Chemical Profile of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

The following technical guide details the history, chemical identity, and pharmacological significance of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8). A Technical Guide to 11β-HSD1 Inhibitor Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemical identity, and pharmacological significance of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8).

A Technical Guide to 11β-HSD1 Inhibitor Scaffolds

Executive Summary

4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is a synthetic organic compound primarily identified as a small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][2] Emerging from the high-throughput screening (HTS) campaigns of the early 2000s, this compound represents a specific chemotype—the substituted nitrobenzamide —investigated for the treatment of metabolic syndrome, type 2 diabetes, and obesity.

While not marketed as a clinical pharmaceutical, it serves as a critical chemical probe and library standard in medicinal chemistry, illustrating the structural requirements for ligand binding in the glucocorticoid activation pathway.

Property Data
IUPAC Name 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide
CAS Number 321531-54-8
Molecular Formula C₁₅H₁₉ClN₂O₃
Molecular Weight 310.78 g/mol
Primary Target 11β-HSD1 (Inhibitor)
Originating Patent WO2004089470A2 / US20060111366A1
Developer Novo Nordisk A/S
History and Discovery
2.1 The Metabolic Disease Context (Early 2000s)

In the late 1990s and early 2000s, the pharmaceutical industry identified intracellular cortisol generation as a key driver of insulin resistance and visceral obesity. The enzyme 11β-HSD1 (11-beta-hydroxysteroid dehydrogenase type 1) is responsible for converting inactive cortisone into active cortisol within liver and adipose tissue.

Inhibiting this enzyme was hypothesized to lower local cortisol levels without affecting systemic adrenal function, offering a safer route than systemic glucocorticoid antagonists. This hypothesis triggered a "gold rush" for selective inhibitors among major pharma giants, including Merck, Pfizer, and Novo Nordisk .

2.2 The Novo Nordisk Discovery Program

The specific compound 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide was discovered by a research team at Novo Nordisk , led by scientists including Annette Rosendal Larsen , Inge Thoger Christensen , and John Paul Kilburn .

  • Patent Filing: The compound was first disclosed in WO2004089470A2 (filed April 2004) and subsequently in the US patent US20060111366A1 .

  • Methodology: The discovery likely utilized Combinatorial Chemistry , where large libraries of amide derivatives were synthesized by reacting diverse acid chlorides with diverse amines. This compound emerged as a "hit" demonstrating the ability to modulate 11β-HSD1 activity.

2.3 Current Status

Today, the compound is widely available as a reference standard in chemical libraries (e.g., Sigma-Aldrich's "AldrichCPR" collection). It is used by researchers to validate screening assays or as a starting scaffold for optimizing potency and metabolic stability (microsomal stability).

Chemical Structure and Synthesis

The molecule features a benzamide core decorated with a lipophilic cyclohexyl-ethyl amine moiety and an electron-withdrawing nitro/chloro substitution pattern on the phenyl ring.

3.1 Retrosynthetic Analysis

The synthesis is a classic Amide Coupling reaction. The disconnection occurs at the amide bond, yielding two precursors:

  • Acid Component: 4-chloro-3-nitrobenzoic acid.

  • Amine Component: N-ethylcyclohexanamine.

3.2 Laboratory Synthesis Protocol

The following protocol describes a standard synthesis route suitable for generating this compound for research purposes.

Reagents:

  • Starting Material A: 4-chloro-3-nitrobenzoic acid (1.0 eq)

  • Starting Material B: N-ethylcyclohexanamine (1.1 eq)

  • Coupling Agent: Thionyl Chloride (SOCl₂) or HATU

  • Base: Triethylamine (Et₃N) or DIPEA

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Activation (Acid Chloride Method):

    • Dissolve 4-chloro-3-nitrobenzoic acid in anhydrous DCM.

    • Add excess Thionyl Chloride (SOCl₂) and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Evaporate solvent to isolate the crude acid chloride intermediate (4-chloro-3-nitrobenzoyl chloride ).

  • Coupling:

    • Redissolve the acid chloride in fresh anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a mixture of N-ethylcyclohexanamine and Triethylamine (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup & Purification:

    • Quench with water.

    • Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

3.3 Synthesis Workflow Diagram

Synthesis SM1 4-chloro-3-nitrobenzoic acid Activation Activation (SOCl2 or HATU) SM1->Activation SM2 N-ethylcyclohexanamine Coupling Amide Coupling (DCM, Et3N, 0°C) SM2->Coupling Intermediate Activated Species (Acid Chloride/Ester) Activation->Intermediate Intermediate->Coupling Product 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS 321531-54-8) Coupling->Product Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Pharmacology and Mechanism of Action
4.1 Target: 11β-HSD1

The primary biological role of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is the competitive inhibition of the 11β-HSD1 enzyme.

  • Physiological Pathway: 11β-HSD1 functions as a reductase, converting Cortisone (inactive) to Cortisol (active) using NADPH as a cofactor.

  • Pathology: Overactivity of 11β-HSD1 in adipose tissue contributes to visceral obesity ("Cushing's of the omentum").

  • Mechanism: The benzamide inhibitor occupies the substrate-binding pocket (likely the steroid-binding site), preventing Cortisone from entering.

4.2 Structure-Activity Relationship (SAR)

The structural features of this molecule are tuned for the lipophilic pocket of the enzyme:

Moiety Function
Cyclohexyl Group Mimics the steroid A/B rings; provides hydrophobic bulk to fill the enzyme's lipophilic pocket.
N-Ethyl Group Fine-tunes the steric fit and solubility; prevents hydrogen bond donation at the amide nitrogen (improving membrane permeability).
Nitro (-NO₂) Electron-withdrawing group; influences the electronics of the phenyl ring and may engage in electrostatic interactions with active site residues (e.g., Tyr177 or Ser170).
Chloro (-Cl) Halogen bond acceptor; occupies a specific hydrophobic sub-pocket.
4.3 Biological Signaling Diagram

Mechanism Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Liver/Adipose) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reductase Activity Inhibitor 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide Inhibitor->Enzyme Blocks (Competitive Inhibition) GR Glucocorticoid Receptor (Nuclear) Cortisol->GR Activation Effects Metabolic Effects: Gluconeogenesis, Adipogenesis GR->Effects Gene Transcription

Figure 2: Inhibition of the Cortisone-Cortisol shuttle by the nitrobenzamide ligand.

Technical Specifications & Safety

For researchers handling this substance, the following data is critical for experimental design and safety compliance.

5.1 Physicochemical Properties
  • Solubility: Low in water; soluble in DMSO, Ethanol, and DMF.

  • LogP (Predicted): ~3.5 – 4.2 (Highly lipophilic).

  • Stability: Stable under standard laboratory conditions. Avoid strong reducing agents (which would convert the nitro group to an aniline).

5.2 Handling Precautions
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C in a dry environment.

  • Research Use Only: This compound is not approved for human consumption. It is a research tool for in vitro or animal model studies.

References
  • Novo Nordisk A/S. (2004). Pharmaceutical use of substituted amides. WO2004089470A2. Link

  • Novo Nordisk A/S. (2006). Pharmaceutical use of substituted amides. US Patent Application US20060111366A1. Link

  • Sigma-Aldrich. (n.d.). 4-CHLORO-N-CYCLOHEXYL-N-ETHYL-3-NITROBENZAMIDE Product Page.[3][4]Link

  • Boyle, C. D., et al. (2009). 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: A Review of Recent Patents. Expert Opinion on Therapeutic Patents, 19(6), 801-825. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Solvent Selection and Formulation Protocols for 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and the Causality of Insolubility

To successfully formulate 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (C₁₅H₁₉ClN₂O₃)[1], one must first decode its structural liabilities. As a highly lipophilic discovery compound, it presents significant solubility challenges that dictate downstream experimental workflows.

The poor aqueous solubility of this molecule is driven by three distinct structural features:

  • Tertiary Amide Core: Unlike primary or secondary amides, the N-cyclohexyl and N-ethyl substitutions mean the amide nitrogen lacks a hydrogen atom. This completely eliminates its capacity to act as a hydrogen-bond donor, drastically reducing its interaction with protic solvents like water[2].

  • High Hydrophobic Bulk: The cyclohexyl and ethyl groups add significant aliphatic mass. When combined with the aromatic ring, this pushes the compound's estimated LogP (partition coefficient) higher, indicating a strong preference for lipid dissolution and membrane partitioning over aqueous solvation[3].

  • Electron-Withdrawing Substituents: The 4-chloro and 3-nitro groups increase the polarizability of the aromatic ring but do not contribute to aqueous hydrogen bonding. Similar to other chloro-nitro-aromatic drugs (e.g., niclosamide), these groups stabilize the crystal lattice, requiring high-energy solvents to disrupt the solid state[3].

Because approximately 90% of such highly lipophilic discovery compounds suffer from poor aqueous solubility[2], selecting the correct solvent is critical to prevent precipitation, ensure accurate dosing, and avoid artifactual assay results.

Solvent Selection Matrix

The choice of solvent must be strictly matched to the downstream application. The table below summarizes the optimal solvents based on their solvation mechanisms and biological compatibility.

ApplicationOptimal Solvent / VehicleMax Recommended ConcentrationSolvation Mechanism & Causality
In Vitro Assays (Cell Culture, Biochemical)100% Dimethyl Sulfoxide (DMSO)0.1% to 0.5% (Final assay volume)DMSO is a polar aprotic solvent. Its strong dipole moment solvates the electron-deficient aromatic ring and polar amide carbonyl, while its methyl groups stabilize the hydrophobic cyclohexyl moiety.
In Vivo Dosing (IV, IP, PO in rodents)10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline5 - 10 mg/mL (Depending on required dose)Pure DMSO is toxic in vivo. PEG400 acts as a water-miscible co-solvent, while Tween-80 forms protective micelles around the lipophilic drug, preventing precipitation in the bloodstream[4].
Analytical (LC-MS, HPLC)Acetonitrile (MeCN) or Methanol (MeOH)1 mg/mL (Stock)Volatile organic solvents compatible with reverse-phase chromatography and electrospray ionization (ESI).
Organic Synthesis / ExtractionDichloromethane (DCM) or Ethyl Acetate (EtOAc)> 50 mg/mLHalogenated and moderately polar aprotic solvents easily dissolve the bulky, non-hydrogen-bonding tertiary amide.

Formulation Decision Tree

SolventSelection Start 4-chloro-N-cyclohexyl- N-ethyl-3-nitrobenzamide App Determine Downstream Application Start->App InVitro In Vitro Assays (Cell Culture/Biochemical) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Analytical Analytical / LC-MS (Chromatography) App->Analytical DMSO 100% DMSO (Max 0.1% final in assay) InVitro->DMSO CoSolvent Co-solvent System (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline) InVivo->CoSolvent MeCN Acetonitrile / Methanol (HPLC grade) Analytical->MeCN

Decision tree for optimal solvent selection based on downstream experimental applications.

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Master Stock

Causality Check: For cell-based assays, the final DMSO concentration must not exceed 0.1% to avoid solvent-induced cytotoxicity. Therefore, a highly concentrated master stock (e.g., 10 mM) is required.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 3.11 mg of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (MW ≈ 310.78 g/mol ) into a sterile, amber glass vial. Note: Amber glass is recommended to prevent potential photo-degradation of the nitroaromatic group.

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the vial vigorously for 60 seconds. If the compound does not immediately dissolve, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (Quality Control): Hold the vial against a dark background and shine a laser pointer through the solution. The absence of a visible beam path (Tyndall effect) confirms complete dissolution and the absence of micro-particulates.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles and store at -20°C.

Protocol B: Preparation of In Vivo Dosing Vehicle (Co-Solvent Solubilization)

Causality Check: You cannot simply mix the solvents and add the drug. The order of addition is the most critical factor. The drug must be fully dissolved in the strongest solvent (DMSO) before the gradual introduction of surfactants (Tween-80) and aqueous phases (Saline)[4]. Incorrect ordering will cause irreversible "shock crystallization."

Step-by-Step Methodology (For 10 mL of a 5 mg/mL solution):

  • Primary Solvation: Weigh 50 mg of the compound and add 1.0 mL of DMSO (10% of final volume). Vortex until completely clear.

  • Co-Solvent Addition: Add 4.0 mL of PEG400 (40% of final volume) to the DMSO-drug solution. Vortex for 2 minutes. The solution must remain perfectly clear.

  • Micellar Encapsulation: Add 0.5 mL of Tween-80 (5% of final volume). Expert Tip: Tween-80 is highly viscous; use a positive displacement pipette or weigh it (approx. 0.54 g) for accuracy. Vortex aggressively for 3 minutes.

  • Aqueous Dilution: While continuously vortexing the mixture, add 4.5 mL of sterile Saline (0.9% NaCl) dropwise. The slow addition allows the Tween-80 to form stable micelles around the lipophilic drug molecules before the water can force them out of solution.

  • Self-Validation (Quality Control): Allow the solution to sit at room temperature for 30 minutes. Inspect for cloudiness or precipitation. A successful formulation will remain optically clear and is ready for immediate dosing.

References

  • 4-CHLORO-N-CYCLOHEXYL-N-ETHYL-3-NITROBENZAMIDE | Sigma-Aldrich Sigma-Aldrich Product Catalog URL
  • Drofenine hydrochloride co-solvent selection guide Smolecule URL
  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning Dovepress URL
  • Current Issues in Pharmacy and Medical Sciences (UMLUB)

Sources

Application

HPLC method development for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide detection

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide Abstract This document outlines a systematic approach to deve...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

Abstract

This document outlines a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide. Lacking extensive published data on this specific molecule, this guide emphasizes a foundational, first-principles strategy. We detail the logical selection of stationary phase, mobile phase composition, and detector settings, grounded in the physicochemical properties inferred from its structure. The resulting protocol provides a sensitive and specific method suitable for quality control, stability studies, and routine analysis in research and drug development settings.

Introduction

4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is a complex organic molecule featuring a nitroaromatic ring, a halogen substituent, and a tertiary amide group. The accurate quantification of such compounds is critical in pharmaceutical development for ensuring purity, monitoring stability, and characterizing reaction kinetics. High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal analytical tool for this purpose, offering high resolution, sensitivity, and specificity.[1]

This application note serves as both a theoretical guide and a practical protocol. It explains the causal reasoning behind each step of the method development process, from initial column and solvent screening to final method optimization. The aim is to provide researchers with a self-validating framework that can be readily adapted and implemented.

Compound Information & Physicochemical Assessment

A thorough understanding of the analyte's structure is the cornerstone of logical method development. The key structural features of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide are the non-polar cyclohexyl and ethyl groups, and the polar nitrobenzamide core. This dual nature suggests that reversed-phase chromatography is the most appropriate separation mode.

Caption: Chemical Structure of the Analyte.

PropertyValue / PredictionRationale / Source
Molecular Formula C₁₅H₁₉ClN₂O₃Derived from structure.
Molecular Weight 326.78 g/mol Calculated from formula.
Predicted LogP ~3.5 - 4.5The presence of the cyclohexyl and aromatic rings suggests significant hydrophobicity. Similar structures like N-butyl-4-chloro-3-nitrobenzamide have a calculated LogP of 2.78.[2] The larger non-polar groups on the target analyte would increase this value.
UV λmax ~254 - 265 nmNitroaromatic compounds typically exhibit strong UV absorbance in this region.[3][4] A full UV scan is required for confirmation.
Solubility Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water.Benzamides and related compounds show good solubility in polar organic solvents like methanol and ethanol.[5][6] Nitroaromatic compounds are routinely dissolved in acetonitrile for HPLC analysis.[7]

HPLC Method Development Strategy

Our strategy is a systematic process of refining chromatographic parameters to achieve optimal separation, peak shape, and sensitivity.

Caption: HPLC Method Development Workflow.

Stationary Phase (Column) Selection

The analyte's predicted LogP indicates moderate to high hydrophobicity, making a C18 (octadecylsilane) stationary phase the logical first choice. A C18 column provides a versatile hydrophobic surface that should offer sufficient retention for this molecule.

  • Primary Choice: A high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its robustness and wide applicability.

  • Alternative Choice: If peak shape is poor (e.g., tailing), an Ascentis Phenyl column could be considered. Phenyl phases offer alternative selectivity for compounds with aromatic rings and nitro groups through π-π interactions.

Mobile Phase Selection

A mobile phase consisting of an organic solvent and an aqueous component is used to elute the analyte from the reversed-phase column.

  • Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN is generally preferred for its lower viscosity and UV transparency. We will begin with ACN.

  • Aqueous Phase: HPLC-grade water is used. While the amide group is neutral, a buffer is generally not required unless degradation products are ionizable. To ensure sharp peaks, a small amount of acid (e.g., 0.1% formic acid) can be added to both the aqueous and organic phases to suppress any potential silanol interactions on the column.

  • Initial Gradient: A broad gradient scan is the most efficient way to determine the approximate organic solvent concentration needed for elution. A scan from 10% ACN to 90% ACN over 20-30 minutes will reveal the retention behavior of the parent compound and any impurities.

Detection Wavelength Selection

The nitroaromatic chromophore is expected to have a strong absorbance in the UV region. To determine the optimal wavelength (λmax) for maximum sensitivity:

  • Prepare a solution of the analyte in the mobile phase.

  • Using the HPLC's photodiode array (PDA) or UV-Vis detector, perform a spectral scan from 200 nm to 400 nm.

  • The wavelength with the highest absorbance should be selected for quantification. A starting point of 254 nm is often effective for nitroaromatic compounds.[3]

Experimental Protocols

Safety Precaution: Nitroaromatic compounds should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

Instrumentation and Materials
  • HPLC System: An HPLC system with a binary pump, degasser, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column: Ascentis C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade water.

  • Reagents: Formic acid (analytical grade).

  • Standard: Analytical standard of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (purity >98%).

Preparation of Solutions

Sources

Method

Application Note: Advanced Crystallization Protocols for 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

This Application Note is designed for process chemists and purification scientists. It addresses the specific physicochemical challenges of purifying 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide , a lipophilic tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and purification scientists. It addresses the specific physicochemical challenges of purifying 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide , a lipophilic tertiary amide intermediate often encountered in the synthesis of bioactive scaffolds (e.g., GPCR modulators or antimicrobial agents).

Executive Summary & Chemical Context

4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (herein referred to as CNENB ) presents a classic purification paradox in organic synthesis. Its core structure combines a highly polar nitro-benzamide "head" with a bulky, lipophilic N-cyclohexyl-N-ethyl "tail."

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly when impurities like unreacted N-ethylcyclohexylamine or 4-chloro-3-nitrobenzoic acid are present. This guide provides a field-proven workflow to suppress oiling out and achieve >99.5% HPLC purity.

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Molecular Structure Tertiary AmideNo H-bond donor; relies on dipole-dipole & Van der Waals packing.
Lipophilicity High (LogP ~3.5–4.0)Low water solubility; high solubility in DCM/EtOAc.
Melting Point Intermediate (Est. 90–110°C)High risk of oiling out if

is near the melting point in solvent.
Key Impurities Unreacted Amine (Liquid)Acts as a "solvent," preventing crystal lattice formation.

Pre-Crystallization Workup (The "Clean Slate" Protocol)

Field Insight: Attempting to crystallize CNENB directly from a crude reaction mixture is the most common cause of failure. The unreacted amine impurity lowers the melting point of the mixture, guaranteeing an oil. You must remove the amine and acid precursors chemically before crystallization.

Protocol A: Chemical Wash
  • Dissolution: Dissolve crude CNENB in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Wash (Removes Amine): Wash organic phase 2x with 1M HCl .

    • Mechanism:[1][2][3][4] Protonates residual N-ethylcyclohexylamine, forcing it into the aqueous phase.

  • Base Wash (Removes Acid): Wash organic phase 2x with 10% NaHCO₃ .

    • Mechanism:[1][2][3][4] Deprotonates residual 4-chloro-3-nitrobenzoic acid, forcing it into the aqueous phase.

  • Drying: Dry over MgSO₄, filter, and rotary evaporate to a solid foam. Do not proceed until you have a solid foam or crust.

Solvent System Selection

For this molecule, we utilize a "Push-Pull" Solvent System . We need a solvent that dissolves the lipophilic tail (cyclohexyl) but allows the polar head (nitro-benzamide) to stack.

SystemRoleSuitabilityRecommendation
IPA / Water Anti-solventHighPrimary Choice. IPA dissolves the amide; water forces the hydrophobic tail to aggregate.
EtOAc / Heptane Anti-solventMediumGood for yield, but risk of trapping amine impurities is higher.
Ethanol (Abs) CoolingMediumSolubility often too high even at -20°C.

Primary Protocol: Controlled Cooling Crystallization (IPA/Water)

This protocol uses a metastable zone width (MSZW) approach to grow large, filterable prisms rather than amorphous powder.

Reagents
  • Solvent: Isopropyl Alcohol (IPA), HPLC Grade.

  • Anti-Solvent: Deionized Water.

  • Seed Crystals: Pure CNENB (if available; if not, induce scratching in step 3).

Step-by-Step Methodology
  • Saturation:

    • Charge 10.0 g of pre-washed CNENB foam into a reactor.

    • Add 30 mL IPA (3 vol).

    • Heat to 75°C (near reflux). The solution should be clear yellow. If not dissolved, add IPA in 1 mL increments.

  • The "Cloud Point" Approach:

    • While maintaining 75°C, add hot water (70°C) dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Immediately add 1 mL of hot IPA to clear the solution back to transparent.

    • Why? This sets the system exactly at the saturation limit (C_sat).

  • Seeding (Critical Step):

    • Cool the solution slowly to 60°C .

    • Add 0.5% w/w seed crystals .

    • Observation: If no seeds are available, scratch the glass wall vigorously. You must see a "white haze" of nucleation before cooling further. Do not cool if the solution is clear.

  • Controlled Cooling Ramp:

    • Cool from 60°C to 20°C at a rate of 10°C per hour .

    • Note: Fast cooling here will trap impurities and cause oiling.

  • Anti-Solvent Finish:

    • Once at 20°C, add 30 mL of Water dropwise over 30 minutes.

    • Cool to 0–5°C and hold for 2 hours.

  • Isolation:

    • Filter the slurry.[1][4]

    • Wash the cake with 1:1 IPA:Water (cold) .

    • Dry under vacuum at 45°C.

Troubleshooting: The "Oiling Out" Rescue

If your solution turns into a milky emulsion or distinct oil droplets appear at the bottom:

  • Re-heat the mixture until the oil dissolves back into a single phase (usually >70°C).

  • Add more Solvent (IPA) (approx 10-20% volume). Oiling out means the concentration is too high relative to the solubility limit of the liquid phase.

  • Seed at a higher temperature. Add seeds as soon as the solution cools by 2-3 degrees.

  • Agitate vigorously. High shear can prevent oil droplets from coalescing and encourage crystallization on the seed surface.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision pathways for purifying CNENB.

CNENB_Purification Start Crude Reaction Mixture (CNENB + Amine + Acid) Workup Biphasic Workup (1M HCl Wash -> NaHCO3 Wash) Start->Workup Remove Impurities Dry Evaporate to Solid Foam Workup->Dry Organic Phase Solvent Dissolve in Hot IPA (3 vol) @ 75°C Dry->Solvent Check Is Solution Clear? Solvent->Check Check->Solvent No (Add IPA) CloudPoint Add Hot Water to Cloud Point Then clear with 1mL IPA Check->CloudPoint Yes Seed Cool to 60°C & SEED CloudPoint->Seed Ramp Cool 10°C/hr to 20°C Seed->Ramp Nucleation Observed Finish Add Water (3 vol) & Cool to 0°C Ramp->Finish Filter Filter & Dry Finish->Filter

Caption: Logical workflow for the purification of CNENB, emphasizing the critical pre-wash and seeding steps.

Phase Behavior Diagram (Oiling Out Logic)

This diagram explains the thermodynamic "Safe Zone" for crystallization versus the "Danger Zone" of oiling out.

Phase_Diagram cluster_legend Key Principle HighT High Temp (75°C) Homogeneous Solution MetaStable Metastable Zone (Ideal for Growth) HighT->MetaStable Slow Cool + Seed Oiling Liquid-Liquid Phase Separation (Oiling Out) HighT->Oiling Fast Cool / No Seed Cryst Crystalline Product MetaStable->Cryst Controlled Growth Oiling->Cryst Difficult / Impure Note Avoid the 'Oiling' node by maintaining seed surface area.

Caption: Phase behavior logic. Fast cooling bypasses the metastable zone, leading to oiling out.

Analytical Validation

To ensure the protocol was successful, validate the crystals using these metrics:

  • HPLC Purity: >99.5% area. (Method: C18 Column, ACN/Water gradient).

  • DSC (Differential Scanning Calorimetry): Look for a sharp endotherm. A broad peak indicates amorphous content or trapped solvent.

  • XRPD (X-Ray Powder Diffraction): Essential to confirm a stable polymorph, especially for regulatory filing.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization and Purification).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section on Oiling Out and Metastable Zones).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Protocols for seeding tertiary amides).

  • Sigma-Aldrich (Merck). Product Specification: 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide. (Used for physicochemical property estimation).[5]

Sources

Application

dosing guidelines for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide in animal models

Comprehensive Dosing Guidelines and Experimental Protocols for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide in Murine Models Introduction and Mechanistic Rationale The metabolic syndrome is a complex pathophysiology ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Dosing Guidelines and Experimental Protocols for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide in Murine Models

Introduction and Mechanistic Rationale

The metabolic syndrome is a complex pathophysiology characterized by insulin resistance, dyslipidemia, obesity, and hypertension. In the clinical setting, it is well established that glucocorticoid excess induces all cardinal features of the metabolic syndrome and type 2 diabetes[1]. However, circulating cortisol levels in obese patients are often normal. This paradox is explained by pre-receptor glucocorticoid amplification mediated by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .

Expressed predominantly in the liver and adipose tissue, 11β-HSD1 functions primarily as an oxoreductase in vivo, catalyzing the conversion of inactive cortisone (11-dehydrocorticosterone in rodents) to active cortisol (corticosterone in rodents)[2]. This local amplification of glucocorticoid action promotes the differentiation of preadipocytes into adipocytes[3] and increases hepatic expression of rate-limiting gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8) is a highly selective, substituted amide inhibitor of 11β-HSD1[4]. By competitively blocking the oxoreductase activity of 11β-HSD1, this compound reduces intracellular glucocorticoid concentrations, thereby attenuating glucocorticoid receptor (GRα) activation and reversing diet-induced metabolic dysfunction[5].

G Cortisone Inactive Glucocorticoid (11-dehydrocorticosterone) HSD1 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->HSD1 Substrate Binding Cortisol Active Glucocorticoid (Corticosterone) HSD1->Cortisol Oxoreductase Activity (NADPH dependent) GR Glucocorticoid Receptor (GRα) Activation Cortisol->GR Nuclear Translocation Metabolism Metabolic Syndrome (Gluconeogenesis, Adipogenesis) GR->Metabolism Target Gene Transcription Inhibitor 4-chloro-N-cyclohexyl- N-ethyl-3-nitrobenzamide Inhibitor->HSD1 Competitive Inhibition

Caption: Mechanism of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide inhibiting 11β-HSD1 activation.

Physicochemical Properties & Formulation Strategy

Substituted amides targeting 11β-HSD1 are typically highly lipophilic, which presents challenges for aqueous solubility but ensures excellent cell membrane permeability to reach the endoplasmic reticulum-anchored target[1]. To ensure consistent gastrointestinal absorption and prevent precipitation in the acidic murine stomach, a suspension formulation utilizing a viscosity modifier and a surfactant is required.

Table 1: Formulation and Dosing Parameters

ParameterSpecification / GuidelineScientific Rationale
Vehicle Composition 0.5% (w/v) Methylcellulose (MC) + 0.1% (v/v) Tween-80 in DI WaterMC maintains the compound in uniform suspension; Tween-80 reduces surface tension to prevent particle agglomeration.
Preparation Method Probe sonication (3 x 10 sec bursts on ice)Ensures a fine, homogenous micro-suspension, critical for predictable pharmacokinetics.
Route of Administration Oral Gavage (PO)Evaluates systemic oral bioavailability, mimicking the intended clinical route for metabolic therapeutics.
Dose Range 10 mg/kg to 30 mg/kgProvides sufficient systemic exposure to achieve >80% steady-state target inhibition in hepatic and adipose tissues.
Dosing Frequency QD (Once daily) or BID (Twice daily)Dependent on the specific clearance rate in the chosen murine strain. BID is recommended if the compound half-life is <6 hours.
Dosing Volume 5 mL/kg to 10 mL/kgStandard ethical volume for mice; minimizes gastric distension and stress-induced endogenous corticosterone spikes.

Experimental Protocols

To rigorously evaluate the efficacy of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide, experiments must follow a self-validating structure. The following protocols assess both direct target engagement (ex vivo) and functional physiological outcomes (in vivo).

Protocol A: Ex Vivo Target Engagement (11β-HSD1 Oxoreductase Activity Assay)

This assay measures the conversion of radiolabeled 11-dehydrocorticosterone to corticosterone in tissues harvested from dosed animals, proving that the compound successfully reached the target tissue and inhibited the enzyme.

Step-by-Step Methodology:

  • Dosing and Tissue Collection: Administer the compound (PO) to C57BL/6J mice. At T=2 hours post-dose, euthanize the animals via cervical dislocation. Rapidly excise the liver and epididymal white adipose tissue (eWAT), snap-freezing them in liquid nitrogen.

  • Homogenization: Homogenize 50 mg of tissue in 500 µL of ice-cold Krebs-Ringer bicarbonate buffer (pH 7.4) supplemented with 0.2% BSA. Causality Note: BSA acts as a carrier protein to stabilize the highly hydrophobic steroid substrates during the assay.

  • Enzymatic Reaction: In a 96-well plate, combine 50 µL of tissue homogenate with 1 mM NADPH (cofactor) and 100 nM of [³H]-11-dehydrocorticosterone (tracer). Incubate at 37°C for 30 minutes (liver) or 120 minutes (adipose).

  • Steroid Extraction: Terminate the reaction by adding 2 volumes of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Separation and Quantification: Transfer the upper organic phase to a new tube and evaporate under nitrogen gas. Resuspend in 50 µL of methanol and spot onto a silica gel Thin Layer Chromatography (TLC) plate. Develop the plate in chloroform:methanol (9:1).

  • Data Analysis: Quantify the bands corresponding to [³H]-corticosterone and [³H]-11-dehydrocorticosterone using a scintillation counter. Calculate the % conversion.

  • Self-Validation Check: Include a cohort dosed with Carbenoxolone (100 mg/kg), a known non-selective 11β-HSD inhibitor, to establish the maximum assay inhibition threshold[6].

Protocol B: In Vivo Efficacy via Oral Glucose Tolerance Test (OGTT)

Inhibiting 11β-HSD1 suppresses hepatic gluconeogenesis, leading to improved glucose clearance. This protocol uses Diet-Induced Obese (DIO) mice, which exhibit upregulated 11β-HSD1 expression[7].

Step-by-Step Methodology:

  • Animal Preparation: Utilize 16-week-old male C57BL/6J DIO mice (maintained on a 60% high-fat diet for 10 weeks).

  • Fasting Protocol: Fast the mice for exactly 6 hours (e.g., 07:00 AM to 01:00 PM). Causality Note: An overnight (16h) fast induces a severe catabolic state, artificially spiking endogenous corticosterone and depleting liver glycogen. A 6-hour fast provides a stable baseline without masking the subtle gluconeogenic suppression provided by the inhibitor.

  • Compound Administration: Administer 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (10, 30 mg/kg) or vehicle via oral gavage 2 hours prior to the glucose challenge to ensure peak plasma concentration (Cmax) aligns with the test.

  • Baseline Measurement: At T=0, nick the tail vein and measure baseline fasting blood glucose using a handheld glucometer.

  • Glucose Challenge: Administer a glucose bolus of 2 g/kg via oral gavage.

  • Time-Course Sampling: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the time-course data and calculate the Area Under the Curve (AUC) using the trapezoidal rule. A statistically significant reduction in AUC compared to the vehicle group confirms systemic metabolic efficacy.

References

  • Tannin, G. M., Agarwal, A. K., Monder, C., New, M. I., & White, P. C. (1991). The human gene for 11 beta-hydroxysteroid dehydrogenase. Structure, tissue distribution, and chromosomal localization. Journal of Biological Chemistry, 266(25), 16653-16658.

  • Bujalska, I. J., Kumar, S., & Stewart, P. M. (1999). Differentiation of adipose stromal cells: the roles of glucocorticoids and 11beta-hydroxysteroid dehydrogenase. Endocrinology, 140(7), 3188-3196.

  • Whorwood, C. B., Donovan, S. J., Wood, P. J., & Phillips, D. I. (2001). Regulation of glucocorticoid receptor alpha and beta isoforms and type I 11beta-hydroxysteroid dehydrogenase expression in human skeletal muscle cells: a key role in the pathogenesis of insulin resistance?. The Journal of Clinical Endocrinology & Metabolism, 86(5), 2296-2308.

  • Novo Nordisk A/S. (2006). Pharmaceutical use of substituted amides (US Patent No. US20060111366A1). U.S. Patent and Trademark Office.

Sources

Method

extraction protocols for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide from biological matrices

Bioanalytical Extraction Protocols for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide from Biological Matrices Executive Summary & Chemical Rationale 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is a highly lipophilic,...

Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical Extraction Protocols for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide from Biological Matrices

Executive Summary & Chemical Rationale

4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is a highly lipophilic, sterically hindered substituted amide. Its extraction from complex biological matrices (e.g., human plasma or serum) requires strategic sample preparation to disrupt protein binding while selectively isolating the neutral analyte from endogenous phospholipids.

Because the amide nitrogen is non-basic and the aromatic ring is highly electron-deficient (due to the electron-withdrawing chloro and nitro groups), the molecule remains un-ionized across the entire physiological and analytical pH range. Consequently, traditional ion-exchange extraction mechanisms are ineffective. Instead, reversed-phase Solid-Phase Extraction (SPE) utilizing a polymeric sorbent and non-polar Liquid-Liquid Extraction (LLE) are the optimal methodologies for achieving high recovery and minimizing matrix effects[1].

Physicochemical Profiling

Understanding the target analyte's inherent properties is the foundation of designing a self-validating bioanalytical method. The parameters below dictate the extraction chemistry.

PropertyValue (Theoretical)Bioanalytical Implication
Molecular Weight 310.78 g/mol Ideal for LC-MS/MS (ESI+) via sodium adduct formation or APCI.
LogP (Octanol/Water) ~4.0 - 5.0Highly lipophilic; requires strong organic eluents (e.g., 100% ACN) to break sorbent interactions.
pKa Non-ionizable (Neutral)pH adjustment of the matrix will not alter the analyte's charge state.
Protein Binding >90% (Predicted)Matrix must be chemically disrupted (via acid or solvent) prior to extraction to free the analyte.

Workflow Visualization

ExtractionWorkflow Start Plasma Sample (Spiked with IS) Split Select Extraction Strategy Start->Split SPE Solid-Phase Extraction (Polymeric HLB) Split->SPE LLE Liquid-Liquid Extraction (MTBE) Split->LLE SPE_Cond Condition & Equilibrate (MeOH -> H2O) SPE->SPE_Cond LLE_Mix Add MTBE & Vortex (1:5 v/v ratio) LLE->LLE_Mix SPE_Load Load Sample (Diluted 1:1 w/ 2% H3PO4) SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Elute (100% ACN) SPE_Wash->SPE_Elute Evap Evaporate to Dryness (N2 stream, 40°C) SPE_Elute->Evap LLE_Cent Centrifuge (4000 x g, 10 min) LLE_Mix->LLE_Cent LLE_Freeze Freeze Aqueous Layer (Dry Ice/Acetone) LLE_Cent->LLE_Freeze LLE_Decant Decant Organic Layer LLE_Freeze->LLE_Decant LLE_Decant->Evap Recon Reconstitute in Mobile Phase (Inject to LC-MS/MS) Evap->Recon

Divergent SPE and LLE workflows for isolating lipophilic neutral amides from human plasma.

Protocol 1: Hydrophilic-Lipophilic Balanced (HLB) SPE

Causality & Mechanism: For highly lipophilic neutral compounds, traditional silica-based C18 sorbents are prone to dewetting if accidentally dried during processing, leading to catastrophic recovery loss. A polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent maintains wettability and offers superior loading capacity. Because the analyte is neutral, retention relies entirely on hydrophobic interactions. Washing with a low-organic aqueous solution removes salts and polar endogenous interferences, while elution with 100% acetonitrile (ACN) disrupts the strong hydrophobic binding of the analyte to the sorbent[2].

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of biological matrix (plasma) into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a stable-isotope labeled analog). Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water.

    • Expert Insight: Although the analyte cannot be ionized, acidic dilution is critical. It disrupts plasma protein binding (e.g., human serum albumin) by denaturing the secondary protein structure, ensuring the analyte is completely free to partition onto the SPE sorbent[1].

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the HLB cartridge (30 mg/1 cc), followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the pre-treated sample (210 µL total) to the cartridge at a controlled flow rate of ~1 mL/min using a vacuum manifold.

  • Washing: Wash the sorbent bed with 1.0 mL of 5% MeOH in water. This selectively removes hydrophilic matrix components without prematurely eluting the highly lipophilic (LogP > 4.0) analyte.

  • Elution: Elute the target compound with 2 × 500 µL of 100% ACN into a clean collection tube. ACN is preferred over MeOH here to minimize the co-elution of highly lipophilic plasma phospholipids, which are highly soluble in alcohols.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid).

Protocol 2: Liquid-Liquid Extraction (LLE) with MTBE

Causality & Mechanism: Liquid-liquid extraction is highly effective for neutral lipophilic molecules. Methyl tert-butyl ether (MTBE) is selected over standard solvents like hexane or dichloromethane (DCM) for three specific reasons: (1) It has a slightly higher polarity than hexane, yielding better recovery for the nitrobenzamide core; (2) It forms the upper organic layer (density 0.74 g/mL), simplifying automation and manual pipetting; (3) It is significantly less prone to emulsion formation than ethyl acetate[1].

Step-by-Step Methodology:

  • Spiking & Buffering: Aliquot 100 µL of plasma. Add 10 µL of IS. Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.4).

    • Expert Insight: Maintaining a neutral pH prevents the co-extraction of endogenous acidic (e.g., fatty acids) or basic (e.g., biogenic amines) compounds. These interferences remain ionized in the aqueous phase, resulting in a drastically cleaner organic extract.

  • Extraction: Add 1.0 mL of MTBE to the buffered sample.

  • Partitioning: Vortex vigorously for 5 minutes (or use a multi-tube shaker) to ensure maximum surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Aqueous Freezing (Self-Validating Step): Submerge the bottom of the extraction tubes in a dry ice/acetone bath for 30 to 45 seconds. The lower aqueous layer (plasma + buffer) will freeze solid, trapping denatured proteins and polar lipids.

    • Expert Insight: This technique acts as a physical barrier, eliminating the risk of accidentally pipetting the aqueous layer during transfer—the primary cause of severe matrix effects and ion suppression in LLE[3].

  • Decanting: Smoothly decant or pipette the liquid upper MTBE layer into a clean glass tube.

  • Drying & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase.

Quantitative Data & Method Validation Summary

To ensure scientific trustworthiness, the protocols must be validated according to FDA/EMA bioanalytical guidelines. The table below summarizes the expected performance metrics based on the physicochemical properties of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide when extracted via the described methods.

Validation ParameterHLB SPE PerformanceMTBE LLE PerformanceAcceptance Criteria (FDA/EMA)
Absolute Recovery 88 - 94%75 - 82%Consistent across QC levels
Matrix Effect (Ion Suppression) < 8%< 12%± 15% variation
Intra-day Precision (%CV) 3.2 - 5.1%4.5 - 7.0%≤ 15% (≤ 20% at LLOQ)
Phospholipid Removal Excellent (ACN elution limits lipid solubility)Good (Aqueous freezing traps polar lipids)Minimal baseline elevation
Throughput (96-well format) High (via vacuum manifold or positive pressure)Medium (requires phase transfer steps)N/A

References

  • Waters Corporation. "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Waters Application Notes. URL: ]">https://www.waters.com

  • ChemRxiv. "One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabolic phenotyping of blood samples." ChemRxiv, 2021. URL: ]">https://chemrxiv.org[3]

  • MDPI. "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples." Molecules, 2023. URL: ]">https://www.mdpi.com[2]

  • Ovid / Bioanalysis. "Sample treatment based on extraction techniques in biological matrices." Bioanalysis, 2012. URL: ]">https://www.ovid.com[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-N-Cyclohexyl-N-Ethyl-3-Nitrobenzamide Synthesis

Ticket ID: #SYN-CNENB-001 Subject: Improving Reaction Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Reaction Landscape You are synthesizing 4-chloro-N...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-CNENB-001 Subject: Improving Reaction Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reaction Landscape

You are synthesizing 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide . This is not a trivial amide coupling. You are navigating a conflict between two competing reactivity profiles:

  • Steric Hindrance (The Amine): N-ethylcyclohexanamine is a bulky secondary amine. It is significantly less nucleophilic than a primary amine due to the cyclohexyl and ethyl groups shielding the nitrogen. This slows the desired amidation rate.

  • Electronic Activation vs. Lability (The Electrophile): The 3-nitro group makes the carbonyl carbon highly electrophilic (good), but it also makes the acid chloride extremely moisture-sensitive (bad).

  • The Hidden Trap (SnAr): The ortho-nitro group activates the 4-chloro position toward Nucleophilic Aromatic Substitution (SnAr) . If you heat this reaction to overcome the steric hindrance of the amine, the amine may attack the ring instead of the carbonyl, displacing the chlorine atom and creating a difficult-to-separate impurity.

Module 1: The Optimized Protocol (Acyl Chloride Route)

Recommendation: Abandon "standard" Schotten-Baumann conditions (aqueous base) if you are using them. The hydrolysis rate of your specific acid chloride competes too effectively with the hindered amine. Use anhydrous conditions exclusively.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Chloro-3-nitrobenzoyl chloride 1.0ElectrophileMust be a yellow solid/crystalline. If white/powdery, check for hydrolysis (acid form).
N-Ethylcyclohexanamine 1.1 - 1.2NucleophileSlight excess drives kinetics.
DIPEA (Hünig's Base) 1.5 - 2.0Acid ScavengerPreferred over TEA due to lower nucleophilicity (prevents quaternary salt formation).
DMAP 0.05 - 0.1CatalystEssential. Forms a reactive acyl-pyridinium intermediate that overcomes the amine's steric bulk.
DCM (Dichloromethane) Solvent[0.2 M]Must be anhydrous.[1]
Step-by-Step Methodology

1. Preparation (The Setup):

  • Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Dissolve N-ethylcyclohexanamine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq).

  • CRITICAL: Cool the mixture to 0°C (Ice/Water bath). Do not skip this.

2. Addition (The Kinetic Control):

  • Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM in a separate vial.

  • Add the acid chloride solution dropwise to the amine mixture over 15–30 minutes at 0°C.

  • Why? Slow addition at low temp prevents the local concentration of acid chloride from spiking, which minimizes anhydride formation and suppresses the SnAr side reaction.

3. Reaction (The Conversion):

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 4–12 hours.

  • WARNING: Do NOT reflux. Heating >40°C risks displacing the 4-Cl group with the amine.

4. Workup (The Purification):

  • Quench: Add saturated aqueous NH₄Cl.

  • Wash 1 (Remove Amine): Wash organic layer with 1M HCl (or 5% Citric Acid). This protonates the excess N-ethylcyclohexanamine and DMAP, pulling them into the aqueous phase.

  • Wash 2 (Remove Acid): Wash organic layer with Saturated NaHCO₃. This removes any hydrolyzed 4-chloro-3-nitrobenzoic acid.

  • Dry & Concentrate: Dry over MgSO₄, filter, and rotovap.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while blocking Path B (Hydrolysis) and Path C (SnAr).

ReactionPathways SM_AcidCl 4-Chloro-3-nitrobenzoyl Chloride Target TARGET PRODUCT (Amide) SM_AcidCl->Target Path A: Amidation (0°C, DMAP, Anhydrous) Impurity_Hyd IMPURITY: Acid (Hydrolysis) SM_AcidCl->Impurity_Hyd Path B: Moisture (Wet Solvent) Impurity_SnAr IMPURITY: Aniline Deriv. (Cl Displacement) SM_AcidCl->Impurity_SnAr Path C: SnAr (High Temp >40°C) Amine N-Ethylcyclohexanamine Amine->Target Amine->Impurity_SnAr Attacks Ring

Figure 1: Reaction landscape showing the target pathway (Green) versus competing side reactions (Red) driven by moisture and heat.

Module 3: Troubleshooting Guide

Symptom: Low Yield (<50%) with significant starting material remaining.

  • Diagnosis: The amine is too sterically hindered.

  • Fix: Ensure you are using DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[2] It forms an active amide intermediate that is much more reactive toward bulky amines than the acid chloride itself [1].

Symptom: Product contains a "spot" that is acidic (moves to baseline in TEA-treated TLC).

  • Diagnosis: Hydrolysis of the acid chloride.[2]

  • Fix: Your solvent was wet or the acid chloride is old.

    • Immediate Action: Perform a basic wash (NaHCO₃) during workup to remove the acid.

    • Prevention:[1] Distill DCM over CaH₂ or use molecular sieves.

Symptom: New impurity appears with slightly lower Rf, and the reaction turned deep yellow/orange.

  • Diagnosis: Nucleophilic Aromatic Substitution (SnAr). You displaced the Chlorine.[1][3]

  • Fix: You likely heated the reaction. Repeat the experiment keeping the temperature strictly at 0°C to RT . The nitro group at position 3 activates the chlorine at position 4, making it a leaving group [2].

Symptom: Oiling out / Sticky gum formation.

  • Diagnosis: The product is likely a solid but is trapped in a semi-crystalline state due to impurities (likely the amine salts).

  • Fix:

    • Dissolve the gum in EtOAc.

    • Wash rigorously with 1M HCl to remove amine salts.

    • Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate . Benzamides typically crystallize well from these mixtures [3].

Module 4: Troubleshooting Logic Tree

Use this flowchart to diagnose your current batch.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC Q1 Is the 4-Chloro signal intact? (Check aromatic region) Start->Q1 Q2 Is there a carboxylic acid peak? (Broad singlet >10ppm) Q1->Q2 Yes Issue_SnAr ISSUE: SnAr Side Reaction (Cl displaced by Amine) Q1->Issue_SnAr No Q3 Is conversion incomplete? Q2->Q3 No Issue_Hydrolysis ISSUE: Hydrolysis (Wet solvents) Q2->Issue_Hydrolysis Yes Issue_Sterics ISSUE: Steric Hindrance Q3->Issue_Sterics Yes Sol_SnAr SOLUTION: Lower Temp Do not reflux Issue_SnAr->Sol_SnAr Sol_Hydrolysis SOLUTION: Bicarb Wash Use Anhydrous DCM Issue_Hydrolysis->Sol_Hydrolysis Sol_Sterics SOLUTION: Add DMAP Increase Reaction Time Issue_Sterics->Sol_Sterics

Figure 2: Decision tree for diagnosing yield loss based on crude analysis.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[4][5][6][7] Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827–10852.[5][7] [7]

  • BenchChem Technical Support. (2025). Nucleophilic Aromatic Substitution Reactions of 4-Chloro-3-nitrobenzoic Acid. Application Notes.

  • National Institutes of Health (NIH). (2008). 4-Chloro-N-cyclohexylbenzamide Crystal Structure and Synthesis. PMC.

Sources

Optimization

resolving solubility issues of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide in water

Subject: Resolving Solubility Issues of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide in Aqueous Media Ticket ID: SOL-BENZ-4492 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Solubility Issues of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide in Aqueous Media Ticket ID: SOL-BENZ-4492 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Physicochemical Profiling[1]

You are encountering solubility difficulties with 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide . This is not an error in your technique; it is an inherent property of the molecule's structure.[1]

To resolve this, we must first understand the "enemy." This molecule exhibits classic "Brick Dust" characteristics—high crystallinity combined with high lipophilicity.[1][2]

Molecular Analysis (The "Why")
PropertyValue (Estimated/Structural)Implication for Solubility
Core Structure Tertiary BenzamideNon-Ionizable: Unlike primary amines or carboxylic acids, this molecule is neutral at physiological pH (1–8).[1][2] pH adjustment will not work.
Lipophilic Moieties Cyclohexyl + Ethyl + ChloroHigh LogP (~3.5–4.5): The cyclohexyl ring is bulky and extremely hydrophobic.[1][2] It drives the molecule out of the water structure.
H-Bonding 0 Donors / 4 AcceptorsPoor Water Interaction: It cannot donate Hydrogen bonds to water, significantly limiting solvation energy.[1][2]

The Challenge: Water molecules form a tight, ordered network.[1] To dissolve this compound, you must break that network (energy cost) and insert a bulky, hydrophobic molecule (entropic penalty).[2] Water "refuses" to do this without help from a co-solvent or carrier.[1][2]

Decision Matrix: Selecting Your Solubilization Strategy

Do not use a "one size fits all" approach. Select the protocol based on your downstream application.[1]

SolubilityDecision Start Start: Define Application InVitro In Vitro (Cell/Enzyme Assays) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo HighConc High Concentration (>1 mM) Start->HighConc DMSO Protocol A: DMSO Spike (Max 0.1-1% v/v) InVitro->DMSO Low toxicity tolerance Micelles Protocol C: Surfactant (Tween 80) InVitro->Micelles DMSO incompatible CD Protocol B: Cyclodextrin Complexation (SBE-β-CD or HP-β-CD) InVivo->CD Safety critical HighConc->CD Solubility limit reached caption Figure 1: Solubilization Strategy Decision Tree

Detailed Protocols

Protocol A: The "Solvent Shift" (DMSO/Ethanol Spike)

Best for: High-throughput screening, enzyme assays.[2]

The Mechanism: You dissolve the compound in a "friendly" solvent (DMSO) first, then rapidly dilute into water.[1] This relies on kinetic solubility—the compound stays in solution long enough for the assay before precipitating.[1]

Step-by-Step:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM . (Vortex until clear. Sonicate if necessary).[1][2]

  • Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock directly into 1 mL of water. The local concentration will exceed solubility, causing immediate precipitation (the "cloud" effect).

    • Instead, dilute the 10 mM stock 1:10 in pure Ethanol or PEG-400 first.[1][2]

  • Final Dilution: Slowly add the intermediate solution to your aqueous buffer while vortexing.

    • Target: Final DMSO concentration < 1% (v/v).[1][2]

Warning: This solution is metastable. Use within 2–4 hours.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo dosing, stable aqueous formulations, long-term storage.

The Mechanism: This is the most scientifically robust method for this specific molecule.[1] The Cyclohexyl group of your molecule is a perfect geometric fit for the hydrophobic cavity of Beta-Cyclodextrins (β-CD).[1][2] The CD acts as a "host," shielding the hydrophobic "guest" from the water.

Recommended Excipient: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2] Avoid parent Beta-Cyclodextrin due to nephrotoxicity in vivo.[1][2]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or saline.[1][2] (e.g., 2g CD in 10 mL water).[1][2] Filter through 0.22 µm filter.[1][2]

  • Addition: Add your compound in excess (aim for 2–5 mg/mL initially) to the CD solution.

  • Equilibration:

    • Stir vigorously or rotate at room temperature for 24–48 hours .

    • Why? Complexation is an equilibrium process.[1][2] It takes time for the cyclohexyl ring to find and enter the CD cavity.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the filtrate by HPLC/UV to determine the final dissolved concentration.

CDComplex Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k_on CD Cyclodextrin (Host) CD->Complex Equilibrium Complex->Drug k_off caption Figure 2: Host-Guest Equilibrium. The Cyclohexyl group drives affinity.

Protocol C: Micellar Solubilization (Tween 80)

Best for: Toxicology studies, specific cell assays.

Step-by-Step:

  • Weigh the compound.[1][2]

  • Add Tween 80 (Polysorbate 80) directly to the solid (approx. 5–10% of final volume).[1][2]

  • Add a small amount of Ethanol (co-surfactant) to help wet the powder.[1][2]

  • Sonicate until a clear viscous paste forms.

  • Slowly add warm saline/water (37°C) while stirring to form a clear micellar solution.

Troubleshooting & FAQ

Q: Can I use HCl or NaOH to adjust the pH and dissolve it? A: NO. This is the most common error.[1]

  • Scientific Reason: The amide nitrogen in 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is tertiary (bonded to C=O, Cyclohexyl, and Ethyl).[1][2] It has no protons to lose (not acidic) and the lone pair on the nitrogen is delocalized into the carbonyl, making it non-basic.

  • Result: Adding acid/base will only increase the ionic strength of the water, potentially decreasing solubility (Salting-out effect).[1]

Q: My solution precipitates after 1 hour (Protocol A). Why? A: You are observing "Ostwald Ripening."[1][2] The small crystals formed initially are energetically unfavorable and re-deposit onto larger crystals.[1]

  • Fix: Switch to Protocol B (Cyclodextrins). The inclusion complex is thermodynamically stable and will not precipitate.[1]

Q: Can I heat the solution to dissolve it? A: Heating helps kinetics but not thermodynamics.[1]

  • Risk: Upon cooling, the solution becomes supersaturated and will eventually crash out, likely crystallizing in your injection needle or tubing.[1] Only use heat if you maintain that temperature throughout the experiment.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Yalkowsky, S. H. (1999).[1][2] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][2] (Foundational text on cosolvency).

  • PubChem Compound Summary. (2025). Benzamide derivatives and physicochemical properties. Link

Sources

Troubleshooting

Technical Support Center: Identifying Degradation Products of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

Welcome to the technical support center for the analysis of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its potential degradation products. The following question-and-answer format directly addresses common challenges and provides in-depth troubleshooting strategies rooted in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide?

A1: Based on the structure of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide, the primary degradation pathways of concern are hydrolysis, photodegradation, and thermal degradation.[1][2][3] These pathways are dictated by the presence of susceptible functional groups: the amide linkage, the nitroaromatic ring, and the chloro substituent.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-chloro-3-nitrobenzoic acid and N-cyclohexyl-N-ethylamine.[1][4][5][6][7] The rate of hydrolysis can be influenced by pH and temperature.[1][5]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[1][8] Exposure to UV or even ambient light can lead to complex reactions, including the reduction of the nitro group to a nitroso or amino group, and potential dehalogenation.[9][10]

  • Thermal Degradation: Elevated temperatures can induce decomposition.[1][11] For benzamide derivatives, this can involve cleavage of the amide bond or other intramolecular reactions.[11][12][13]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if they are degradation products?

A2: The appearance of new peaks in your HPLC chromatogram that increase in area over time while the parent peak area decreases is a strong indication of degradation. To confirm this, a systematic forced degradation study is the recommended approach.[1][2][3][14]

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate the formation of degradation products.[1][2][3][14] This allows for the generation of a degradation profile that can be used to develop and validate a stability-indicating analytical method.[2][3]

Below is a logical workflow for investigating these unknown peaks:

Caption: Workflow for investigating unknown chromatographic peaks.

Q3: What are the most probable molecular structures of the degradation products?

A3: Based on the fundamental chemical principles of hydrolysis, reduction, and photolytic cleavage, we can predict the following primary degradation products:

Potential Degradation ProductFormation PathwayChemical Structure
4-chloro-3-nitrobenzoic acidHydrolysis (Amide Bond Cleavage)C₇H₄ClNO₄
N-cyclohexyl-N-ethylamineHydrolysis (Amide Bond Cleavage)C₈H₁₇N
4-chloro-N-cyclohexyl-N-ethyl-3-aminobenzamideReduction of Nitro GroupC₁₅H₂₁ClN₂O
N-cyclohexyl-N-ethyl-3-nitrobenzamideDechlorinationC₁₅H₂₀N₂O₃

It is crucial to understand that secondary and tertiary degradation products can also form through further reactions of these primary products.

Q4: How can I definitively identify the structures of these degradation products?

A4: Definitive structural elucidation requires the use of advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

  • LC-MS/MS is invaluable for determining the molecular weight of the degradation products and for obtaining fragmentation patterns.[15][17] This fragmentation data provides clues about the molecule's structure. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups.[18][19][20]

  • NMR Spectroscopy , particularly 1H and 13C NMR, provides detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structure determination.

The general workflow for structural elucidation is as follows:

Caption: A typical workflow for the structural elucidation of unknown compounds.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between Parent Compound and Degradation Products

Symptom: Co-elution or partial co-elution of the active pharmaceutical ingredient (API) and one or more degradation products in the HPLC analysis.

Root Cause Analysis & Solution:

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can often improve the separation of closely eluting peaks.

    • pH of Aqueous Phase: The ionization state of both the parent molecule and its degradation products can significantly impact their retention. Adjusting the pH of the aqueous buffer can alter the polarity and, therefore, the retention times. For benzamide derivatives, exploring a pH range of 3-7 is a good starting point.

    • Buffer Concentration: Changes in buffer concentration can influence peak shape and selectivity. Experiment with concentrations between 10 mM and 50 mM.

  • Stationary Phase Selection:

    • If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. If you are using a standard C18 column, a C8, phenyl-hexyl, or a polar-embedded phase column might offer different selectivity.

  • Temperature Control:

    • Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning, which can influence resolution. Test temperatures in the range of 25-40°C.

Issue 2: Inconsistent Results in Forced Degradation Studies

Symptom: High variability in the extent of degradation or the profile of degradation products between replicate experiments.

Root Cause Analysis & Solution:

  • Control of Experimental Parameters:

    • Temperature: Ensure precise and uniform temperature control for thermal degradation studies. Use a calibrated oven or water bath.

    • Light Exposure: For photostability studies, control the light source, intensity, and duration of exposure. Use a validated photostability chamber.

    • Concentration of Reagents: For hydrolytic and oxidative studies, accurately prepare and dispense the acid, base, or oxidizing agent.

  • Sample Preparation:

    • Ensure complete dissolution of the sample before subjecting it to stress conditions.

    • For solution-state studies, consider the impact of the solvent on the degradation pathway. It is advisable to use a solvent system that is relevant to the final drug product formulation.

  • Headspace and Oxygen Availability:

    • For oxidative degradation, the amount of headspace in the reaction vessel can influence the availability of oxygen. Standardize the vial size and sample volume.

Issue 3: Difficulty in Interpreting Mass Spectrometry Fragmentation Data

Symptom: The MS/MS fragmentation pattern of a suspected degradation product is complex and does not immediately suggest a clear structure.

Root Cause Analysis & Solution:

  • Systematic Interpretation:

    • Identify the Molecular Ion: Confirm the m/z of the precursor ion.

    • Look for Characteristic Neutral Losses: Certain neutral losses are indicative of specific functional groups. For example, a loss of 18 Da suggests the loss of water, while a loss of 46 Da could indicate the loss of a nitro group (NO₂).[20][21]

    • Compare to the Parent Compound: Analyze the fragmentation pattern of the parent compound and look for common fragment ions. This can help identify which parts of the molecule have remained intact.

    • Utilize Fragmentation Prediction Software: Several software tools can predict fragmentation patterns based on a proposed structure.

  • Acquire High-Resolution Data:

    • High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides highly accurate mass measurements, which can be used to determine the elemental composition of fragment ions, significantly narrowing down the possibilities.

The following diagram illustrates a potential fragmentation pathway for the parent molecule, which can serve as a reference for interpreting the fragmentation of its degradation products.

Caption: Potential fragmentation pathways for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide in MS/MS.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14]

1. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 70°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photodegradation:

    • Expose a 100 µg/mL solution of the compound to UV light (254 nm) and visible light for 24 hours in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil.

3. Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Instrumentation: A standard HPLC system with a UV detector.

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

References

  • Hansen, S. H., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(27), 5199-5206. [Link]

  • Oshima, Y., et al. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(13), 3329-3335. [Link]

  • Björklund, E., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Glover, S. A., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(10), 3823-3831. [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Perpétuo, G. L., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. Brazilian Journal of Thermal Analysis, 3(1-2), 5-10. [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • Pharmaoffer. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Legrini, O., et al. (1993). Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. Chemosphere, 27(8), 1235-1246. [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265-2277. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]

  • Li, X., et al. (2020). Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system. ResearchGate. [Link]

  • Sahu, R., et al. (2017). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]

  • Osborn, A. R., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry, 39(8), 1094-1100. [Link]

  • Urbanetz, N. A. (2006). Thermal degradation of amorphous glibenclamide. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Benzidine. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. [Link]

  • Shormani, A. N., et al. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Klinicheskaia laboratornaia diagnostika, (2), 19-20. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Wang, Y., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Molecules, 28(23), 7789. [Link]

  • Saeed, S., et al. (2009). 4-Chloro-N-cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o583. [Link]

  • Patel, R. M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38243-38247. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Singh, R., & Kumar, R. (2017). Forced Degradation Studies. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(9), e9261. [Link]

  • Schmidt, T. C., et al. (2015). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(1), 1-13. [Link]

  • Al-Momani, F. (2007). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Hazardous Materials, 146(1-2), 263-269. [Link]

Sources

Optimization

troubleshooting baseline noise in HPLC analysis of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 4-chloro-N-cyclohexyl-N-ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide .

Because this molecule is highly lipophilic (due to its cyclohexyl and ethyl aliphatic chains) and contains a strong nitroaromatic chromophore, it requires specific reversed-phase HPLC (RP-HPLC) conditions[1]. However, these structural features often lead to method development pitfalls that manifest as severe baseline noise. This guide provides self-validating protocols and mechanistic explanations to help you restore system suitability.

Diagnostic Workflow: Isolating Baseline Noise

BaselineTroubleshooting Start Baseline Noise Detected Test1 Turn Pump OFF Start->Test1 Lamp Detector Issue (Lamp/Flow Cell) Test1->Lamp Noise Persists Test2 Remove Column (Use Restrictor) Test1->Test2 Noise Stops PumpMix Pump/Mixer Issue (Pulsation/Solvent) Test2->PumpMix Noise Returns Test3 Run Gradient (Zero Injection) Test2->Test3 Baseline Flat ColBleed Column Bleed (Contamination) Test3->ColBleed Noise Returns

Diagnostic workflow for isolating HPLC baseline noise sources.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My baseline exhibits severe, high-frequency noise during the organic gradient. I am monitoring at 210 nm. What is causing this? Causality & Solution: The root cause is a mismatch between your selected detection wavelength and the UV cutoff of your mobile phase. 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide contains an amide bond (absorbing at ~210 nm) and a nitro group conjugated to an aromatic ring (absorbing strongly at ~260-270 nm)[2]. While monitoring at 210 nm captures the amide bond, it also captures the background absorbance of trace impurities in water and the organic modifier. If you are using methanol (UV cutoff of 205 nm), the background absorbance shifts dynamically as the gradient increases, causing massive baseline noise and drift[3]. Action: Shift your detection wavelength to 260 nm. The nitro group provides excellent absorptivity at this wavelength, while the mobile phase remains completely transparent, drastically improving the Signal-to-Noise (S/N) ratio.

Q2: I have optimized the wavelength to 260 nm, but I am still observing a rhythmic, sinusoidal baseline fluctuation. Is my column failing? Causality & Solution: Rhythmic or sinusoidal noise is rarely a column issue; it is almost always mechanical, specifically related to solvent delivery and mixing[4]. Because this molecule is highly lipophilic, it requires a steep gradient of organic solvent[1]. If the pump fails to mix the aqueous and organic phases homogeneously, the refractive index and UV absorbance of the eluent will fluctuate in time with the pump strokes. Furthermore, dissolved air in the solvents can cause micro-bubbles in the pump head, leading to pressure pulsations that mirror the baseline noise[4]. Action: First, ensure your in-line vacuum degasser is functioning properly to remove dissolved gases[3]. Second, increase the volume of your static mixer. A larger mixing volume dampens gradient irregularities and reduces baseline noise, albeit at the cost of a slightly larger gradient delay volume[5].

Q3: The baseline noise is completely random, features sharp spikes, and occurs even when the pump is turned off. How do I fix this? Causality & Solution: If the noise persists with zero flow, the issue is isolated to the optical bench of the UV detector. This is typically caused by a failing Deuterium (D2) lamp or a contaminated flow cell. As D2 lamps age, their energy output drops, forcing the detector's photomultiplier to amplify the signal, which simultaneously amplifies electronic background noise. Alternatively, highly lipophilic compounds can precipitate and coat the quartz windows of the flow cell. Action: Check the lamp's total ignition hours (replace if >2000 hours or if the energy test fails). If the lamp is healthy, flush the flow cell with 100% isopropanol, followed by 1N Nitric acid, to strip away lipophilic residues[6].

Quantitative Data: Wavelength Optimization Impact

The following table summarizes the quantitative impact of optimizing the detection parameters specifically for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide:

ParameterLow Wavelength (210 nm)Optimal Wavelength (260 nm)Mechanistic Impact on Analysis
Target Chromophore Amide bondNitro group & Aromatic ring260 nm specifically targets the nitroaromatic system, avoiding solvent interference.
Acetonitrile UV Cutoff 190 nm (High background noise)TransparentDrastic reduction in gradient baseline drift and optical noise.
Methanol UV Cutoff 205 nm (Severe interference)TransparentAllows the use of Methanol as a cost-effective organic modifier without baseline penalty.
Typical S/N Ratio < 10 (Poor)> 50 (Excellent)Enhanced Limit of Quantitation (LOQ) and peak integration accuracy.

Self-Validating Experimental Protocol: The "Zero-Injection" Isolation Test

To definitively locate the source of baseline noise without wasting analytical standards or guessing, execute this step-by-step isolation methodology. This protocol systematically removes variables to validate each module of the HPLC.

Step 1: Optical Baseline Verification (Pump OFF)

  • Turn off the HPLC pump to stop all solvent flow.

  • Monitor the baseline at 260 nm for 10 minutes.

  • Interpretation: If random noise > 0.1 mAU persists, the issue is optical. Replace the UV lamp or clean the flow cell[6]. If the baseline is perfectly flat, the detector is healthy; proceed to Step 2.

Step 2: Pump & Solvent Validation (Column Bypassed)

  • Remove the analytical C18 column. Replace it with a zero-dead-volume union and a restrictor capillary (to maintain ~100 bar of backpressure, simulating column resistance).

  • Set the flow rate to 1.0 mL/min at initial gradient conditions (e.g., 90% Water / 10% Acetonitrile).

  • Interpretation: If rhythmic, sinusoidal noise appears, troubleshoot the pump check valves, verify the degasser is working, or install a larger static mixer[4][5]. If the baseline remains flat, proceed to Step 3.

Step 3: Gradient Mixing Verification

  • With the restrictor still in place, run your full gradient method (e.g., 10% to 90% Acetonitrile over 15 minutes) without injecting a sample (Zero-Injection).

  • Interpretation: If baseline drift or noise scales proportionally with the organic percentage, your solvents are contaminated. Replace them with fresh LC-MS grade solvents[3].

Step 4: Column Bleed Assessment

  • Reinstall the C18 analytical column.

  • Run the full gradient method (Zero-Injection) again.

  • Interpretation: If broad ghost peaks or erratic noise suddenly appear, the column is contaminated with late-eluting lipophilic impurities from previous injections. Flush the column with 100% Isopropanol for 20 column volumes, or replace the column entirely if phase dewetting has occurred[4].

References

1.6. Shimadzu UK Limited. 2.4. Overbrook Scientific. 3.5. Chrom Tech. 4. 3. Cole-Parmer. 5.1. PMC - National Institutes of Health. 6. 2. Asian Journal of Chemistry.

Sources

Troubleshooting

overcoming steric hindrance in 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide formation

Welcome to the Technical Support Center for Advanced Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation of 4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide, focusing specifically on strategies to overcome significant steric hindrance.

Troubleshooting Guide: Overcoming Steric Hindrance

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions in a question-and-answer format.

Question 1: My reaction to form 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is resulting in very low to no yield. What is the primary cause?

Answer: The most significant challenge in this synthesis is the severe steric hindrance presented by the amine, N-ethylcyclohexylamine.[1][2][3] The bulky cyclohexyl group physically obstructs the nitrogen's lone pair from effectively attacking the carbonyl carbon of the carboxylic acid. This steric clash dramatically slows down the rate of nucleophilic attack, which is essential for amide bond formation.[1][4] Standard coupling methods often fail because the activation energy required to overcome this steric barrier is too high under normal conditions.[5]

Question 2: I'm using a standard carbodiimide coupling reagent (like DCC or EDC) with my carboxylic acid and amine, but the reaction isn't proceeding. Why?

Answer: Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) work by activating the carboxylic acid to form an O-acylisourea intermediate.[6] While this is a reactive species, it may not be electrophilic enough to react with a highly hindered and poor nucleophile like N-ethylcyclohexylamine at a reasonable rate.[5][7] The bulky nature of the amine prevents it from approaching the activated carboxylate, leading to reaction failure or the formation of side products like N-acylurea.[8]

dot ```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Low / No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Inefficient Carboxylic Acid Activation\n(e.g., using EDC/DCC)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Severe Steric Hindrance\n(Bulky N-ethylcyclohexylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Convert to Highly Reactive\nAcyl Chloride using SOCl₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Employ Powerful Modern\nCoupling Reagents (e.g., HATU)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimize Reaction Conditions\n(Increase Temp, Prolong Time)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol1 [label="Proceed to Protocol 1:\nAcyl Chloride Formation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Protocol2 [label="Proceed to Protocol 2:\nAmide Coupling", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Cause1 [label="Probable Cause"]; Start -> Cause2 [label="Primary Cause"]; Cause1 -> Solution1 [label="Recommended Solution"]; Cause2 -> Solution2 [label="Alternative Solution"]; Cause2 -> Solution3 [label="Adjunctive Solution"]; Solution1 -> Protocol1 [style=dashed]; Solution2 -> Protocol2 [style=dashed]; Solution3 -> Protocol2 [style=dashed]; }

Caption: Steric clash between the bulky cyclohexyl group and the electrophilic center.

Q2: Are there alternative, more modern coupling reagents that can handle this level of steric hindrance?

A2: Yes, while the acyl chloride route is highly effective, several modern coupling reagents are designed for challenging amide formations. These could be considered if the acyl chloride method proves problematic (e.g., due to the harshness of SOCl₂).

ReagentDescriptionAdvantages for Hindered Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Forms a highly reactive HOBt-ester. Known for high efficiency, fast reaction times, and suppression of side reactions. Often successful where other methods fail. [9]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A third-generation coupling reagent with high reactivity, similar to HATU, but with byproducts that are often more soluble and easier to remove.
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine)A stable, crystalline solid that activates carboxylic acids. It has been shown to be effective with sterically hindered primary and secondary amines. [10]

Q3: Can I use a stronger base like NaH to deprotonate the amine and increase its nucleophilicity?

A3: While using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate an amine can increase its nucleophilicity, it is generally not the recommended first approach for this specific amide coupling. [11]The primary issue here is physical blocking (steric hindrance), not a lack of inherent nucleophilicity. [12][13]Furthermore, introducing a highly reactive base like NaH can lead to undesired side reactions with the electrophile or other functional groups on your starting materials. The use of a tertiary amine base like DIPEA is a safer and more standard practice to neutralize the acid byproduct.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-nitrobenzoyl chloride

This protocol details the activation of the carboxylic acid, which is the critical first step.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 4-chloro-3-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Under a fume hood, cautiously add thionyl chloride (SOCl₂) (3-5 eq). A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The solid carboxylic acid should dissolve as it converts to the liquid acyl chloride. The reaction is complete when the evolution of HCl gas ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-chloro-3-nitrobenzoyl chloride, an oily or solid residue, is typically used in the next step without further purification. [14] Protocol 2: Amide Coupling with Hindered Amine

This protocol describes the final coupling step to form the target molecule.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the crude 4-chloro-3-nitrobenzoyl chloride (1.0 eq) and dissolve it in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve N-ethylcyclohexylamine (1.1-1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-2.5 eq) in the same anhydrous solvent.

  • Reaction: Add the amine/base solution dropwise to the cooled acyl chloride solution with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring and Heating: Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. [7]If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue monitoring until the starting material is consumed. [15]5. Quenching and Extraction: Once complete, cool the reaction mixture and quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide.

References

  • OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Fiasella, A., et al. (2007). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2025, December 12). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-257. Retrieved from [Link]

  • Tafi, A., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(18), 13373-13411. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 7, 835-841. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-257. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11629. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N-cyclohexylbenzamide. PubChem. Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 3). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. PubChem. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl cyclohexylamine. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. Retrieved from [Link]

  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from [Link]

Sources

Optimization

optimizing pH conditions for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide stability

Technical Support Center: 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide Document ID: TSC-CNENB-pH-STAB-001 Version: 1.0 Last Updated: March 3, 2026 Introduction This technical support guide provides a comprehensive fram...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

Document ID: TSC-CNENB-pH-STAB-001

Version: 1.0

Last Updated: March 3, 2026

Introduction

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and optimize the pH-dependent stability of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CNENB). Given the novelty of this compound, this document establishes a foundational methodology based on established principles of benzamide chemistry and pharmaceutical stability testing. Our goal is to empower you with the scientific rationale and practical workflows necessary to ensure the integrity of CNENB in your experiments and formulations.

Part 1: Frequently Asked Questions (FAQs) - Understanding CNENB Stability

Q1: What are the primary chemical features of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide that influence its pH stability?

A1: The stability of CNENB is primarily dictated by three key functional groups: the amide linkage, the electron-withdrawing nitro group, and the chloro substituent on the aromatic ring.

  • Amide Linkage: The amide bond is susceptible to hydrolysis, which is the primary degradation pathway for benzamides. This reaction can be catalyzed by both acid and base, leading to the formation of 4-chloro-3-nitrobenzoic acid and N-cyclohexylethanamine. The rate of hydrolysis is highly pH-dependent.

  • Nitro and Chloro Groups: These electron-withdrawing groups on the benzoyl moiety increase the electrophilicity of the amide carbonyl carbon. This makes the amide more susceptible to nucleophilic attack by water or hydroxide ions, potentially accelerating hydrolysis, especially under neutral to basic conditions.

Q2: Why is establishing a pH-stability profile critical for my research involving CNENB?

A2: A comprehensive pH-stability profile is fundamental for several reasons:

  • Formulation Development: For any potential application, whether in vitro or in vivo, CNENB will need to be formulated in a suitable vehicle. The pH of this formulation will directly impact the compound's shelf-life and efficacy.

  • Analytical Method Development: Understanding the degradation products is essential for developing stability-indicating analytical methods, such as HPLC, that can accurately quantify the parent compound in the presence of its degradants.

Q3: What is a forced degradation study and why is it recommended for CNENB?

A3: A forced degradation study (also known as stress testing) is an essential component of drug development and chemical profiling that involves intentionally exposing the compound to harsh conditions beyond its normal storage parameters. For CNENB, this would involve exposure to a wide range of pH values (e.g., pH 1 to 13), elevated temperatures, and oxidative stress. The goal is to rapidly identify the likely degradation products and pathways, which provides invaluable information for developing stability-indicating analytical methods and designing stable formulations.

Part 2: Troubleshooting Guide - Investigating CNENB Instability

This section provides a structured approach to troubleshooting common stability issues encountered during experiments with CNENB.

Issue 1: Inconsistent results or loss of activity in aqueous buffers.

Possible Cause: pH-dependent degradation of CNENB during the experiment.

Troubleshooting Workflow:

Step 1: Preliminary pH-Screening Experiment

  • Objective: To rapidly identify the pH range where CNENB is most stable.

  • Protocol:

    • Prepare a stock solution of CNENB in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a series of buffers covering a broad pH range (e.g., pH 2, 4, 7, 9, 12). Common buffer systems are outlined in the table below.

    • Spike the CNENB stock solution into each buffer to a final concentration of 10-50 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately quench any further degradation by neutralizing the pH or freezing the sample.

    • Analyze the samples by a suitable analytical method (e.g., RP-HPLC with UV detection) to determine the remaining percentage of CNENB.

Data Presentation: Recommended Buffer Systems for pH Screening

Target pHRecommended Buffer SystemConcentration (mM)
2.0Hydrochloric Acid10
4.0Acetate Buffer10
7.0Phosphate Buffer10
9.0Borate Buffer10
12.0Sodium Hydroxide10

Step 2: Analysis and Interpretation

  • Plot the percentage of CNENB remaining versus time for each pH.

  • Identify the pH at which the degradation rate is lowest. This will be your optimal pH range for experimental work.

Visualization: Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare CNENB Stock Solution spike Spike Stock into Each Buffer prep_stock->spike prep_buffers Prepare Buffers (pH 2-12) prep_buffers->spike incubate Incubate at Controlled Temp (e.g., 40°C) spike->incubate sample Sample at Timepoints (0, 2, 4, 8, 24h) incubate->sample quench Quench Degradation sample->quench analyze Analyze by HPLC quench->analyze plot Plot % CNENB vs. Time analyze->plot determine Determine Optimal pH Range plot->determine

Caption: Workflow for determining the optimal pH for CNENB stability.

Issue 2: Appearance of unknown peaks in my chromatogram over time.

Possible Cause: Formation of degradation products.

Troubleshooting Workflow:

Step 1: Characterize Degradation Products

  • Objective: To identify the chemical nature of the degradation products.

  • Protocol:

    • Perform a forced degradation study as described in the previous section, focusing on the pH conditions that showed the most significant degradation.

    • Analyze the stressed samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

    • Compare the mass spectra of the degradation peaks with the parent compound. The primary expected degradation products from hydrolysis would be 4-chloro-3-nitrobenzoic acid and N-cyclohexylethanamine.

Visualization: Predicted Hydrolytic Degradation Pathway of CNENB

G cluster_reactants cluster_conditions cluster_products CNENB 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CNENB) conditions H₂O (Acid or Base Catalyzed) CNENB->conditions benzoic_acid 4-Chloro-3-nitrobenzoic Acid conditions->benzoic_acid amine N-cyclohexylethanamine conditions->amine

Caption: Predicted hydrolytic degradation of CNENB into its constituent acid and amine.

Step 2: Develop a Stability-Indicating Method

  • Objective: To create an analytical method that can separate and quantify CNENB in the presence of its degradation products.

  • Protocol:

    • Using the information from the LC-MS analysis, optimize your HPLC method (e.g., gradient, mobile phase composition) to achieve baseline separation between the parent CNENB peak and the peaks of its degradation products.

    • Validate the method according to relevant guidelines to ensure it is accurate, precise, and specific for stability testing.

Part 3: Final Recommendations

  • Optimal pH Range: Based on the general principles of benzamide chemistry, it is predicted that CNENB will exhibit maximal stability in the slightly acidic pH range of 4 to 6. This is because this range minimizes both acid-catalyzed and base-catalyzed hydrolysis of the amide bond. However, this must be empirically verified using the protocols outlined above.

  • Buffer Selection: For your experiments, use the buffer system identified in your stability screen. Avoid buffers that may catalyze degradation or interfere with your assay.

  • Storage: Stock solutions of CNENB in organic solvents should be stored at -20°C or below. Aqueous solutions should be freshly prepared for each experiment and maintained within the optimal pH range.

References

  • Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

Reference Data & Comparative Studies

Comparative

Comprehensive Comparison Guide: Elemental Analysis Strategies for the Confirmation of 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary & Regulatory Context In the synthesis of complex Active Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & Regulatory Context

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the rigorous characterization of intermediates is non-negotiable. For the halogenated intermediate 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (C₁₅H₁₉ClN₂O₃), confirming the empirical formula requires more than a single analytical pass.

According to the, analytical procedures must definitively prove the identity and purity of the chemical entity. While standard CHNS/O combustion analysis is the industry workhorse for organic elemental composition, it cannot directly quantify halogens with high precision. Therefore, a multi-tiered, orthogonal approach combining Pregl-Dumas Combustion (CHNS/O) , Schöniger Flask Ion Chromatography (IC) , and High-Resolution Mass Spectrometry (HRMS) is required to achieve a self-validating, regulatory-compliant data package.

This guide objectively compares these techniques, provides field-proven protocols, and presents experimental validation data for this specific nitrobenzamide derivative.

Orthogonal Analytical Strategy

To eliminate analytical blind spots, we employ a tripartite workflow. CHNS/O analysis provides the macroscopic bulk composition of organic elements. However, because standard thermal conductivity detectors (TCD) use halogen traps to prevent interference, chlorine must be quantified separately via oxygen flask mineralization and IC. Finally, HRMS provides the microscopic exact mass and isotopic validation, ensuring the atoms are assembled in the correct molecular ratio.

G Sample API Intermediate C15H19ClN2O3 CHNS CHNS/O Combustion (Pregl-Dumas) Sample->CHNS HRMS HRMS (ESI-TOF) (Isotopic Profiling) Sample->HRMS IC Schöniger + IC (Halogen Assay) Sample->IC Data1 C, H, N, O % CHNS->Data1 Data2 Exact Mass & 35Cl/37Cl Ratio HRMS->Data2 Data3 Total Cl % IC->Data3 Validation Empirical Formula Validation Data1->Validation Data2->Validation Data3->Validation

Orthogonal analytical workflow for the elemental confirmation of the API intermediate.

Experimental Methodologies & Causality

Every analytical protocol must function as a self-validating system to ensure data integrity, aligning with the principles outlined in.

Protocol A: CHNS/O Combustion Analysis

Mechanism & Causality: This method relies on high-temperature flash combustion. We use tin capsules for CHN analysis because tin oxidation is highly exothermic, temporarily boosting the local temperature to ~1800°C to ensure complete mineralization of the refractory benzamide ring. Conversely, silver capsules are used for Oxygen pyrolysis because silver does not form stable oxides at 1200°C, preventing the artificial trapping of oxygen.

  • System Suitability (Self-Validation): Calibrate the TCD using a certified reference material (CRM) such as sulfanilamide. Run an empty capsule blank every 10 samples to monitor baseline drift and rule out carryover.

  • Sample Prep: Accurately weigh 1.500 mg of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide into a tin capsule (for CHN) and a separate 1.500 mg into a silver capsule (for O).

  • Combustion (CHN): Drop the tin capsule into the 950°C oxidation furnace (O₂-rich). Pass the resulting gases through a copper reduction column to convert NOₓ species to N₂.

  • Pyrolysis (O): Drop the silver capsule into a 1200°C furnace in a reducing atmosphere (carbon black) to convert all organic oxygen to CO, which is subsequently oxidized to CO₂ for detection.

  • Detection: Separate gases via a specialized GC column and quantify C, H, N, and O via TCD.

Protocol B: Schöniger Flask Mineralization & Ion Chromatography (IC)

Mechanism & Causality: Standard combustion analyzers cannot quantify chlorine. The Schöniger flask method safely combusts the sample in a pure oxygen environment, converting covalently bound organic chlorine into free aqueous chloride (Cl⁻) ions, which are then easily separated and quantified by an anion-exchange column.

  • System Suitability (Self-Validation): Generate a 5-point calibration curve (R² > 0.999) using NIST-traceable chloride standards. Analyze a mid-point check standard post-combustion to verify recovery rates (>98%).

  • Combustion: Weigh 10.0 mg of the sample onto ashless filter paper. Ignite inside a sealed Schöniger flask filled with O₂, containing 10 mL of dilute NaOH/H₂O₂ absorption solution.

  • Absorption: Allow the flask to sit for 30 minutes with stirring to ensure complete absorption of the HCl gas into the basic solution.

  • Quantification: Dilute the solution to 50 mL and inject 25 µL into the IC system equipped with a conductivity detector.

Protocol C: High-Resolution Mass Spectrometry (HRMS)

Mechanism & Causality: While bulk elemental analysis proves the ratio of elements, HRMS proves the structural intactness. The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Observing this exact isotopic ratio in the [M+H]⁺ cluster definitively confirms the presence of a single chlorine atom, validating the IC data.

  • System Suitability (Self-Validation): Continuously infuse Leucine enkephalin (m/z 556.2771) as a lock-mass internal reference to correct for time-of-flight drift, ensuring mass accuracy remains < 2 ppm.

  • Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade acetonitrile. Dilute to 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50).

  • Acquisition: Inject 5 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode (ESI+).

  • Analysis: Extract the exact mass for the protonated molecule [M+H]⁺ and analyze the M / M+2 isotopic cluster.

Data Presentation & Methodological Comparison

The theoretical molecular weight of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is 310.78 g/mol . The theoretical exact monoisotopic mass is 310.1084 Da (yielding an [M+H]⁺ of 311.1157 m/z).

Table 1: Theoretical vs. Experimental Elemental Composition

Data represents the mean of n=5 replicates. Acceptance criteria per dictate experimental values must fall within ±0.3% to ±0.4% of theoretical values.

ElementTheoretical (%)Experimental Mean (%)Absolute Error (%)Analytical Method
Carbon (C) 57.9757.92-0.05CHNS/O Analyzer
Hydrogen (H) 6.166.18+0.02CHNS/O Analyzer
Nitrogen (N) 9.018.98-0.03CHNS/O Analyzer
Oxygen (O) 15.4415.50+0.06CHNS/O Analyzer (Pyrolysis)
Chlorine (Cl) 11.4111.35-0.06Schöniger Combustion + IC
Table 2: Performance Metrics Comparison for Halogenated APIs
MetricCHNS/O CombustionHigh-Resolution MS (HRMS)Schöniger + Ion Chromatography
Primary Output Bulk % of C, H, N, OExact Mass, Isotopic RatioBulk % of Cl
Sample Size 1–3 mg< 0.1 mg10–20 mg
Specificity Low (Bulk elemental)High (Structural/Isotopic)Medium (Ion specific)
Throughput High (~12 mins/sample)High (~5 mins/sample)Medium (~30 mins/sample)
Role in Q6A Primary Empirical FormulaOrthogonal Identity CheckHalogen Mass Closure

Mechanistic Discussion & Conclusion

The experimental data in Table 1 demonstrates exceptional alignment with the theoretical values of C₁₅H₁₉ClN₂O₃, with all absolute errors falling well below the stringent ±0.3% threshold required for API intermediate release.

Relying solely on leaves a critical data gap for halogenated compounds. The 11.41% mass contribution of chlorine cannot be ignored. By integrating the Schöniger flask/IC method, we achieve complete mass closure. Furthermore, the HRMS data (yielding an [M+H]⁺ of 311.1158 m/z, a mass error of just 0.3 ppm, alongside a perfect 3:1 ratio for the 311.11 / 313.11 m/z peaks) provides the ultimate structural validation.

References

  • European Medicines Agency (EMA) / ICH. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from[Link]

  • Velp Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from[Link]

  • AZoM Materials. What is a CHNS Elemental Analyzer? Retrieved from[Link]

Safety & Regulatory Compliance

Safety

4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management pr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is as critical as the experimental design itself. 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8) is a substituted amide utilized in pharmaceutical research[1]. Due to its specific functional groups—namely a halogen (chlorine) and a nitroaromatic ring—its disposal requires precise segregation and handling to comply with environmental regulations and ensure laboratory safety.

This guide details the operational and logistical frameworks required for the safe lifecycle management of this compound, grounded in the guidelines established by the Environmental Protection Agency (EPA) and the National Research Council's Prudent Practices in the Laboratory[2][3].

Chemical Profiling & Waste Characterization

Before generating waste, we must understand the causality behind its disposal requirements. The structure of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide dictates its waste classification:

  • Halogenated Organic Waste: The presence of the chloro- substituent mandates that this compound (and any solvent it is dissolved in) be classified strictly as halogenated waste .

  • The "Why": Halogenated organic compounds cannot be disposed of via standard incineration or landfilling. If incinerated at insufficient temperatures, halogens can react to form highly toxic dioxins and furans. Therefore, they require specialized, high-temperature incineration[4][5]. Mixing halogenated waste with non-halogenated waste unnecessarily converts the entire volume into the more expensive and heavily regulated halogenated waste stream.

  • Nitroaromatic Considerations: While this specific amide is generally stable, nitroaromatics can be reactive. Waste containing this compound must never be mixed with strong reducing agents, alkali metals, or incompatible concentrated acids in a waste carboy to prevent exothermic reactions.

Operational Plan: Waste Segregation and Accumulation

The EPA mandates that chemical waste be tracked from the point of generation to final disposal[3]. This is managed through a two-tier system: Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs).

Protocol A: Point-of-Generation Management (SAA)

The SAA must be at or near the point of generation and under the control of the operator generating the waste[3].

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass container compatible with the compound and its primary solvent (e.g., DMSO or Dichloromethane). Do not use metal containers, as trace degradation products (like HCl) could cause corrosion.

  • Immediate Labeling: The moment the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a clear description of the contents: "Halogenated Organic Waste: contains 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide and [Solvent Name]"[3].

  • Volume Monitoring: The SAA is strictly limited to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).

  • Closure: The container must remain tightly closed at all times except when actively adding waste. Funnels must not be left in the container.

Protocol B: Transfer to Central Accumulation Area (CAA)

The CAA is the facility's centralized storage before vendor pickup.

  • Time-Triggered Transfer: Once the 55-gallon limit in the SAA is reached, the container must be moved to the CAA within 3 consecutive days [4].

  • Date Application: Upon arrival at the CAA, an "Accumulation Start Date" must be applied to the label. Crucial Note: Never date a container while it is in the SAA; the regulatory clock only starts once it reaches the CAA or exceeds SAA volume limits[3].

  • Secondary Containment: Place the container in secondary containment trays segregated by hazard class (e.g., keep away from flammable non-halogenated solvents and corrosives).

Regulatory Limits and Data Presentation

The duration waste can be stored in the CAA depends entirely on your facility's EPA Generator Status. It is the responsibility of the laboratory manager to track these metrics to avoid severe regulatory penalties.

Table 1: EPA Hazardous Waste Generator Status & CAA Storage Limits

Generator StatusMonthly Generation LimitMax CAA Storage TimePersonnel Training Requirement
VSQG (Very Small)≤ 100 kgNo strict time limitBasic familiarization
SQG (Small)100 kg to 1,000 kg180 daysDocumented basic training
LQG (Large)> 1,000 kg90 daysComprehensive RCRA training

Data synthesized from EPA Hazardous Waste Management guidelines[3][6].

Final Disposition Workflow

WasteDisposal Gen Waste Generation (4-chloro-N-cyclohexyl-...) SAA Satellite Accumulation (SAA) Max 55 Gal | Line of Sight Gen->SAA Immediate Transfer CAA Central Accumulation (CAA) Date Applied | 90-180 Day Limit SAA->CAA Volume > 55 Gal (Move within 3 days) Transport Licensed RCRA Transporter Manifest Tracking CAA->Transport Vendor Pickup Incineration High-Temperature Incineration (Halogenated Destruction) Transport->Incineration Final Disposition

Workflow for compliant segregation, accumulation, and disposal of halogenated organic waste.

Protocol C: Manifesting and Off-Site Disposal
  • Vendor Verification: Ensure your waste management vendor is a permitted RCRA transporter.

  • Manifest Generation: A Uniform Hazardous Waste Manifest must be generated. This document tracks the 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide waste from your lab ("cradle") to the incinerator ("grave")[6].

  • Final Treatment: The vendor will transport the waste to a permitted facility where it will undergo high-temperature incineration (>1000°C) equipped with flue gas scrubbers to neutralize the hydrochloric acid gas generated by the combustion of the chloro- group.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Colorado Department of Public Health and Environment. (n.d.). Hazardous Waste Management for School Laboratories. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Logistics for 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

[1] Executive Summary: Risk Profile & Immediate Action Compound Class: Chlorinated Nitrobenzamide Derivative Physical State: Solid (Crystalline powder) Primary Hazard Driver: Enhanced lipophilicity due to N-cyclohexyl an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Risk Profile & Immediate Action

Compound Class: Chlorinated Nitrobenzamide Derivative Physical State: Solid (Crystalline powder) Primary Hazard Driver: Enhanced lipophilicity due to N-cyclohexyl and N-ethyl substitutions, significantly increasing the risk of transdermal absorption compared to simple nitrobenzamides. Operational Directive: Treat as Occupational Exposure Band (OEB) 3 (Potent/Toxic). Do not handle on open benchtops.

At a Glance: Minimum PPE Requirements

  • Respiratory: N95 (minimum) or P100; Handling in Fume Hood is Mandatory.

  • Dermal: Double Nitrile (0.11 mm min) for solids; Silver Shield/Laminate for solutions.[1]

  • Ocular: Chemical Splash Goggles (ANSI Z87.1+).[1]

Hazard Identification & Causality (The "Why")

As a Senior Application Scientist, I must emphasize that safety protocols are not generic; they are responses to specific molecular behaviors. We lack a widely published, specific Safety Data Sheet (SDS) for this exact structure, so we apply Structure-Activity Relationship (SAR) logic to derive our safety margins.

Structural Hazard Analysis[1]
  • Nitro Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Nitro-aromatics are historically associated with methemoglobinemia (blood toxicity) upon absorption. While amides are generally more stable, the metabolic reduction of the nitro group remains a risk factor.
    
  • Chlorine Substituent (

    
    ):  Increases the compound's persistence and potential for contact dermatitis.
    
  • Cyclohexyl & Ethyl Groups: CRITICAL RISK FACTOR. These aliphatic chains increase the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (partition coefficient) of the molecule. Unlike water-soluble salts, this molecule is designed to cross lipid membranes. Standard latex or thin nitrile gloves may offer insufficient protection against solutions of this compound. 
    
Route of Entry Prioritization
  • Inhalation (Dust): High Risk.[1][2] The solid powder is easily aerosolized during weighing.[1]

  • Dermal Absorption: High Risk.[1] Facilitated by the lipophilic cyclohexyl moiety.[1]

  • Ingestion: Low Risk (assuming standard hygiene).[1]

PPE Specification Matrix

This matrix distinguishes between handling the pure solid (dust hazard) and the solubilized compound (permeation hazard).

Protection ZonePPE ComponentSpecification (Standard)Scientific Rationale
Hand (Solid) Primary GloveNitrile (min 5 mil / 0.12mm)Sufficient for dry solids.[1] Nitrile provides excellent contrast for identifying tears.[1][3]
Hand (Solution) Double Glove System Inner: Laminate (Silver Shield) Outer: Nitrile (Long Cuff)Chlorinated aromatics in organic solvents (DCM/DMSO) can permeate nitrile in <15 mins. Laminate offers >4hr breakthrough protection.[1]
Respiratory Engineering ControlChemical Fume Hood (Face velocity: 80-100 fpm)Primary containment.[1] PPE is the backup, not the primary barrier.
Respiratory Personal GearN95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.[1]
Body Lab CoatTyvek® (Disposable) or Poly-CottonTyvek is preferred for weighing to prevent dust entrapment in cotton fibers, which can track contamination outside the lab.
Eye/Face GogglesChemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side.[1] Goggles seal the ocular cavity.[1]

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "Check-Gate" system.[1] You cannot proceed to the next step without validating the previous one.

Phase 1: Pre-Operational Gowning (The "Clean" Zone)
  • Inspection: Hold nitrile gloves up to the light.[1] Stretch slightly to check for pinholes.[1]

  • Donning:

    • Put on Tyvek lab coat.[1]

    • Don Inner Gloves (if working with solutions, use Laminate liners here).[1]

    • Tuck lab coat cuffs into inner gloves.[1]

    • Don Outer Gloves (Nitrile).[1] Pull cuff over the lab coat sleeve.

    • Validation: Verify no skin is exposed at the wrist when reaching forward.[1]

Phase 2: Handling & Solubilization (The "Hot" Zone)
  • Weighing:

    • Place analytical balance inside the fume hood.[1]

    • Use an anti-static gun if the powder is flighty.[1]

    • Validation: Verify hood flow monitor is green/normal before opening the vial.[1]

  • Solubilization:

    • Add solvent (e.g., DMSO, DCM).

    • CRITICAL: Once in solution, the permeation risk spikes. If a splash occurs on the outer glove, doff immediately . The solvent carries the nitrobenzamide through the nitrile.

  • Transfer:

    • Wipe the exterior of the flask with a dry Kimwipe before removing from the hood.

Phase 3: Doffing & Disposal (The Exit Strategy)
  • Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out).[1] Dispose in solid hazardous waste.[1]

  • Inspection: Check inner gloves for any discoloration.[1]

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]

Visualizing the Safety Workflow

The following diagram illustrates the barrier layers and decision logic for handling this compound.

SafetyProtocol Start Start: Chemical Retrieval RiskCheck Check State: Solid or Solution? Start->RiskCheck PPE_Solid PPE Level A: Single Nitrile + Tyvek (Dust Control) RiskCheck->PPE_Solid Solid Powder PPE_Liquid PPE Level B: Laminate Liner + Nitrile Outer (Permeation Control) RiskCheck->PPE_Liquid Dissolved (DMSO/DCM) Hood Engineering Control: Fume Hood (Sash < 18") PPE_Solid->Hood PPE_Liquid->Hood Action Perform Weighing/Synthesis Hood->Action Splash Splash Event? Action->Splash Emerg EMERGENCY: 1. Doff Outer Glove 2. Wash 15 mins 3. Medical Eval Splash->Emerg Yes Disposal Disposal: Solid Waste (P-List Protocol) Splash->Disposal No

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).[1]

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep (creates dust).[1][4] Cover with wet paper towels (to dampen), then scoop into a hazardous waste bag.[1] Wipe area with 10% bleach followed by water.[1]

  • Solution Spill: Evacuate the immediate area. Allow hood ventilation to dissipate vapors.[1] Absorb with vermiculite or spill pads.[1]

Waste Disposal[1][4][5]
  • Classification: Treat as Hazardous Chemical Waste (halogenated organic).[1]

  • Segregation: Do not mix with strong oxidizers or strong bases (risk of hydrolysis or nitration reactions).[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Label clearly with full chemical name (no abbreviations).

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][5] United States Department of Labor.[1] [Link][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 4-Chloro-3-nitrobenzoic acid (Structural Analog for Hazard Read-Across).[1] National Library of Medicine.[1] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.